molecular formula C5H5N3O2 B1403010 2,4-Dioxohexahydropyrimidine-5-carbonitrile CAS No. 1425335-32-5

2,4-Dioxohexahydropyrimidine-5-carbonitrile

Numéro de catalogue: B1403010
Numéro CAS: 1425335-32-5
Poids moléculaire: 139.11 g/mol
Clé InChI: QAQOQOILIGGUQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dioxohexahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dioxohexahydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dioxohexahydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,4-dioxo-1,3-diazinane-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQOQOILIGGUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dioxohexahydropyrimidine-5-carbonitrile: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids.[1][2] Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] Within this broad class of compounds, pyrimidine-5-carbonitriles have emerged as a particularly promising scaffold for the design of novel enzyme inhibitors and other targeted therapies.[4][5][6][7][8] This guide focuses on the core structure of 2,4-Dioxohexahydropyrimidine-5-carbonitrile, also known as 5-cyanodihydrouracil, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications in drug development.

PART 1: Chemical Structure and Physicochemical Properties

2,4-Dioxohexahydropyrimidine-5-carbonitrile is a heterocyclic compound featuring a saturated pyrimidine ring with oxo groups at positions 2 and 4, and a nitrile group at position 5. The presence of the electron-withdrawing nitrile group and the two carbonyl groups significantly influences the molecule's electronic distribution and reactivity.

Structural Elucidation and Key Features

The structure of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is characterized by the dihydrouracil core, a key intermediate in the catabolism of uracil.[9] The addition of a cyano group at the 5-position introduces a region of high electron density and a potential site for nucleophilic attack or coordination with metal ions.

Table 1: Physicochemical Properties of 2,4-Dioxohexahydropyrimidine-5-carbonitrile and Related Analogues

Property2,4-Dioxohexahydropyrimidine-5-carbonitrile (Predicted)6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[10]2,4-dichloro-6-methylpyrimidine-5-carbonitrile[11]
Molecular Formula C₅H₅N₃O₂C₆H₅N₃O₂C₆H₃Cl₂N₃
Molecular Weight 139.11 g/mol 151.12 g/mol 203.01 g/mol
Melting Point Not availableNot available122 °C
LogP Not available-0.71.07
Water Solubility Not availableNot available8.15e-3 g/L
pKa (basic) Not availableNot available-1.14

Note: Experimental data for the parent compound, 2,4-Dioxohexahydropyrimidine-5-carbonitrile, is limited in publicly available literature. The data for related compounds is provided for comparative purposes.

Spectroscopic Characterization (Predicted and Comparative)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the saturated pyrimidine ring. The chemical shifts would be influenced by the adjacent carbonyl and nitrile groups. For comparison, the ¹H-NMR spectrum of similar structures, like 5-fluorouracil, shows characteristic peaks for the ring protons.[12]

  • ¹³C NMR: The carbon NMR spectrum would feature distinct signals for the two carbonyl carbons, the carbon bearing the nitrile group, and the other carbons in the pyrimidine ring. The chemical shifts of carbonyl groups in similar barbituric acid derivatives typically appear in the range of 150-170 ppm.[13]

  • IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the C=O stretching vibrations of the carbonyl groups (typically around 1650-1750 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and N-H stretching vibrations (around 3200-3400 cm⁻¹).[14][15]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the pyrimidine ring.

PART 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of the 2,4-dioxohexahydropyrimidine-5-carbonitrile scaffold can be achieved through several established synthetic routes, most notably through variations of the Biginelli reaction or by modification of existing pyrimidine rings.

A common approach involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound like ethyl cyanoacetate), and urea or thiourea.[16][17] For the synthesis of the title compound, a plausible route would involve the reaction of an appropriate three-carbon aldehyde equivalent with urea and a cyano-containing active methylene compound.

Another established method for the synthesis of 5-cyanouracil derivatives is the reaction of a 5-halouracil with a cyanide source, such as cuprous cyanide.[18][19] This approach allows for the introduction of the nitrile group in a later synthetic step.

Experimental Protocol: A General Procedure for the Synthesis of Pyrimidine-5-carbonitriles

The following protocol is a generalized method based on the synthesis of related pyrimidine-5-carbonitrile derivatives and would require optimization for the specific synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile.

SynthesisWorkflow Reactants Aldehyde + Ethyl Cyanoacetate + Urea/Thiourea Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Base Anhydrous K2CO3 Base->Reaction Workup Pour into ice water, Acidify with HCl Reaction->Workup Isolation Filter and wash precipitate Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product Pyrimidine-5-carbonitrile Derivative Purification->Product

Caption: Generalized workflow for the Biginelli-type synthesis of pyrimidine-5-carbonitriles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 eq.), ethyl cyanoacetate (1 eq.), and urea or thiourea (1.5 eq.) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as anhydrous potassium carbonate.[5]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Reactivity Profile

The reactivity of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is dictated by the functional groups present in the molecule.

  • N-Alkylation/Acylation: The nitrogen atoms of the pyrimidine ring can undergo alkylation or acylation reactions.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reactions at the Carbonyl Groups: The carbonyl groups can undergo reactions typical of ketones, although their reactivity is modulated by their presence within the cyclic urea structure.

PART 3: Biological Activity and Therapeutic Potential

While direct biological data for 2,4-Dioxohexahydropyrimidine-5-carbonitrile is scarce, the broader class of pyrimidine-5-carbonitrile derivatives has demonstrated significant potential in various therapeutic areas.

Mechanism of Action: Targeting Key Enzymes

Many pyrimidine-based drugs exert their therapeutic effects by inhibiting essential enzymes involved in cellular processes. The pyrimidine-5-carbonitrile scaffold has been particularly successful in the development of kinase inhibitors.

  • Dihydrofolate Reductase (DHFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been reported as potent inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[16] This makes them attractive candidates for the development of antimicrobial and anticancer agents.[16]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: The pyrimidine-5-carbonitrile core has been utilized to design inhibitors of EGFR, a key target in cancer therapy.[6][8] These compounds often act as ATP-mimics, binding to the kinase domain of the receptor and blocking its signaling pathway.[8]

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain pyrimidine-5-carbonitrile derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[5][20] This suggests their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DHFR DHFR NucleicAcids Nucleic Acid Synthesis DHFR->NucleicAcids COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits Inhibitor->DHFR Inhibits Inhibitor->COX2 Inhibits

Caption: Potential enzymatic targets of pyrimidine-5-carbonitrile derivatives in cellular signaling pathways.

Anticancer and Antimicrobial Applications

The ability of pyrimidine-5-carbonitrile derivatives to inhibit key enzymes has led to their investigation as potential anticancer and antimicrobial agents.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyrimidine-5-carbonitrile derivatives against various cancer cell lines.[5][6][8][21] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[5][8]

  • Antimicrobial Activity: The inhibition of DHFR by pyrimidine-5-carbonitrile derivatives underlies their potential as antibacterial and antifungal agents.[3][16]

Conclusion and Future Directions

2,4-Dioxohexahydropyrimidine-5-carbonitrile represents a fundamental scaffold with significant potential for the development of novel therapeutic agents. While research has predominantly focused on its substituted derivatives, the core structure itself warrants further investigation. Future research should aim to:

  • Develop and optimize a robust synthetic protocol for the efficient production of 2,4-Dioxohexahydropyrimidine-5-carbonitrile.

  • Conduct comprehensive spectroscopic and physicochemical characterization of the pure compound.

  • Evaluate its biological activity against a panel of relevant enzymatic targets and cell lines to uncover its intrinsic therapeutic potential.

  • Utilize it as a starting material for the synthesis of novel, targeted libraries of pyrimidine-5-carbonitrile derivatives.

By building a deeper understanding of this core structure, the scientific community can unlock new avenues for the design and discovery of next-generation therapeutics.

References

  • Process for the production of 5-cyano-uracils. Google Patents.
  • 1 H and 13 C NMR data of compounds 5-7 (5, 6: 400 and 101 MHz, 7 - ResearchGate. URL: [Link]

  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. National Center for Biotechnology Information. URL: [Link]

  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. ARC Journals. URL: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. URL: [Link]

  • Weak noncovalent interactions of 2,4-disubstituted pyrimidine-5-carbonitriles: Insights from quantum chemical calculations, molecular docking, and molecular dynamics simulations. ResearchGate. URL: [Link]

  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. PubChem. URL: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. URL: [Link]

  • One pot synthesis of citalopram from 5-cyanophthalide. Google Patents.
  • 2,4-dichloro-6-methylpyrimidine-5-carbonitrile Properties. U.S. Environmental Protection Agency. URL: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Center for Biotechnology Information. URL: [Link]

  • 1 H-NMR spectrum of Compound 5. ResearchGate. URL: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Royal Society of Chemistry. URL: [Link]

  • The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. National Center for Biotechnology Information. URL: [Link]

  • ³¹P{¹H} NMR spectra of the reaction of[3] with Cy2PCl directly after... ResearchGate. URL: [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. URL: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. URL: [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. URL: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. URL: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. URL: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. URL: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. URL: [Link]

  • Barbituric acid. NIST WebBook. URL: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. URL: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. URL: [Link]

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation. URL: [Link]

  • Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. National Center for Biotechnology Information. URL: [Link]

  • ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Jetir.Org. URL: [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. ResearchGate. URL: [Link]

  • Process for preparing 2,4-dihydroxypyrimidine (uracil). Google Patents.
  • Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole. Google Patents.
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. URL: [Link]

  • (PDF) Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications. ResearchGate. URL: [Link]

  • (2r,5r)-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxo-pyrimidin-1-yl). PubChemLite. URL: [Link]

  • 2,4-Dihydroxy-5-methoxy pyrimidine. Alzchem Group. URL: [Link]

Sources

Tautomeric forms of 2,4-Dioxohexahydropyrimidine-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric landscape of 2,4-Dioxohexahydropyrimidine-5-carbonitrile (systematically referred to herein as 5-Cyanodihydrouracil ).

Abstract

The structural integrity and reactivity of 2,4-dioxohexahydropyrimidine-5-carbonitrile are governed by a complex interplay of lactam-lactim and keto-enol equilibria. Unlike unsubstituted dihydrouracils, the presence of the electron-withdrawing nitrile group at the C5 position dramatically increases the acidity of the C5-proton, creating a thermodynamic landscape that favors enolization and carbanion stabilization. This guide details the mechanistic pathways of these tautomers, solvent-dependent population shifts, and the experimental protocols required for their definitive characterization.

Part 1: Structural Foundations & Thermodynamic Landscape

To understand the tautomerism of this molecule, one must first deconstruct the electronic influence of the 5-cyano substituent on the hexahydropyrimidine (dihydrouracil) core.

The "Acidic Carbon" Driver

In standard dihydrouracils, the C5 position is relatively inert. However, in 5-cyanodihydrouracil, the C5 proton is flanked by:

  • The C4-Carbonyl: A strong

    
    -acceptor.
    
  • The C5-Nitrile: A potent inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing group.

This structural motif (


) renders the C5 proton highly acidic (predicted 

, comparable to barbituric acid). Consequently, the tautomeric equilibrium is not merely a nitrogen-based proton shift (amide-imidic acid) but is driven by carbon-based deprotonation and re-protonation at oxygen.
The Three Primary Tautomers

The molecule exists in a dynamic equilibrium between three dominant neutral forms in solution:

Tautomer FormStructural DescriptionElectronic CharacteristicsPrevalence (Polar Solvent)
T1: Diketo (Lactam) 2,4-dioxo (standard)Non-aromatic, puckered ring conformation. C5 is

hybridized.
Dominant (>85%)
T2: C4-Enol 4-hydroxy-5-cyano-

Planarized ring segment (C4=C5). Stabilized by H-bond between 4-OH and CN.Minor (<15%)
T3: C2-Lactim 2-hydroxy-4-oxoLess stable due to lack of resonance stabilization from the C5-nitrile group.Trace (<1%)
Pathway Visualization

The following diagram illustrates the mechanistic interconversion between the Diketo form and the C4-Enol form, highlighting the transition state involving the acidic C5 proton.

Tautomerism Diketo T1: Diketo Form (Lactam) C5-sp3 (Puckered) TS Transition State [Proton Transfer] Diketo->TS -H+ (C5) Anion Resonance Stabilized Anion (C5-) Diketo->Anion Deprotonation (High pH) Enol T2: C4-Enol Form (4-OH-5-CN) C4=C5 (Planar) TS->Enol +H+ (O4) Anion->Enol Reprotonation

Figure 1: Mechanistic pathway of keto-enol tautomerism driven by C5 acidity. The resonance-stabilized anion serves as the common intermediate in basic media.

Part 2: Solvent-Dependent Dynamics

The ratio of T1 to T2 is strictly controlled by the solvent's dielectric constant (


) and hydrogen-bond acceptor (HBA) capability.
Aprotic Polar Solvents (DMSO-d6, DMF)
  • Effect: DMSO acts as a strong H-bond acceptor. It stabilizes the Diketo (T1) form by accepting H-bonds from N1-H and N3-H.

  • Observation: In DMSO, the equilibrium strongly favors T1. However, the basicity of DMSO can induce partial deprotonation of C5, leading to line broadening in NMR spectra due to rapid exchange.

Protic Solvents (Water, Methanol)
  • Effect: Water can act as both donor and acceptor. It stabilizes the ionic character of the C4-Enol (T2) form through solvation of the polarized O-H bond.

  • Acidity: In aqueous solution at physiological pH (7.4), the molecule likely exists as a significant fraction of its anionic conjugate base , given the predicted

    
     of ~5.0. This anion is a hybrid structure delocalized over O4, C5, and the Nitrile.
    
Non-Polar Solvents (Chloroform, Toluene)
  • Effect: Favors intramolecular hydrogen bonding.

  • Observation: The C4-Enol (T2) form is stabilized via an intramolecular H-bond between the enolic hydroxyl proton and the nitrile nitrogen (

    
    ). This "chelate-like" effect can make T2 the major species in non-polar media, contrary to general amide trends.
    

Part 3: Experimental Characterization Protocols

To rigorously define the tautomeric state of your specific lot of 2,4-dioxohexahydropyrimidine-5-carbonitrile, follow this self-validating analytical workflow.

Protocol A: Variable Temperature (VT) NMR in DMSO-d6

Objective: Distinguish between static tautomers and rapid exchange.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Add TMS as internal standard.

  • Acquisition (298 K): Acquire 1H NMR. Look for:

    • C5-H: A sharp triplet or doublet of doublets around

      
       3.5 - 4.5 ppm (indicates T1).
      
    • NH: Broad singlets >10 ppm.

    • Enol-OH: A very downfield signal (>12 ppm) indicates T2.

  • VT-Ramping: Heat probe from 298 K to 350 K in 10 K increments.

    • Result Interpretation: If the C5-H signal coalesces or disappears, the exchange rate is increasing, confirming a low barrier to tautomerization. If the ratio of peaks changes, you are observing a thermodynamic shift in equilibrium.

Protocol B: UV-Vis Spectrophotometric Titration ( Determination)

Objective: Determine the acidity of the C5 proton to validate the enolization potential.

  • Stock Solution: Prepare

    
     compound in water.
    
  • Buffer Series: Prepare 10 buffers ranging from pH 2.0 to pH 10.0 (0.5 pH increments).

  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis:

    • Look for a bathochromic shift (red shift) as pH increases. The appearance of a new band at higher wavelengths corresponds to the formation of the conjugated enolate anion.

    • Plot Absorbance (

      
      ) vs. pH. The inflection point is the 
      
      
      
      .
Protocol C: 13C-NMR Identification (Diagnostic Signals)

Use the following table to assign tautomers based on Carbon-13 shifts:

Carbon PositionT1: Diketo Shift (ppm)T2: C4-Enol Shift (ppm)Mechanism of Shift
C2 (Urea C) 150 - 155150 - 155Minimal change (urea core intact).
C4 (Amide/Enol) 165 - 170160 - 165Upfield shift due to increased shielding in enol.
C5 (Alpha-C) 40 - 50 80 - 100 Diagnostic: Hybridization change

.
CN (Nitrile) 115 - 118118 - 120Conjugation with the double bond in T2.

Part 4: Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the sample.

Workflow Start Start: Solid Sample 2,4-Dioxohexahydropyrimidine-5-CN Solvent Dissolve in DMSO-d6 Start->Solvent HNMR 1H NMR (298K) Solvent->HNMR Decision Observe C5-H Signal? HNMR->Decision Yes Signal Present (3.5-4.5 ppm) Dominant Form: Diketo (T1) Decision->Yes Sharp Triplet No Signal Absent/Broad Decision->No Broad/Missing UV Perform UV-Vis Titration (Protocol B) Yes->UV D2O Add D2O Shake No->D2O Exchange Rapid H/D Exchange confirmed High Acidity at C5 D2O->Exchange Exchange->UV Pka Determine pKa (Est. 4.0 - 6.0) UV->Pka

Figure 2: Step-by-step analytical workflow for assigning tautomeric state and acidity.

Part 5: Implications for Drug Design

Understanding this tautomerism is critical for:

  • Receptor Binding: If the protein target requires the Diketo form (H-bond donor at N3), the energetic penalty to desolvate the Enol form must be considered in docking scores.

  • Bioavailability: The anionic form (prevalent at physiological pH) will have poor passive permeability across lipid membranes compared to the neutral Diketo form.

  • Formulation: Salts of the enolate (e.g., Sodium 5-cyano-dihydrouracil) may offer higher solubility but lower stability toward hydrolysis than the free acid.

References

  • Kakkar, R., & Katoch, V. (1999). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 111, 535–546. Link

  • Elroby, S. A. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Chemistry Central Journal, 10,[1] 20. Link

  • Raczynska, E. D., et al. (2025). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. Molecules, 30(3), 567. Link

  • Alcolea Palafox, M., et al. (2011). Main tautomers identified in 5-halouracil derivatives. Journal of Biomolecular Structure and Dynamics. Link

Sources

The Pharmacological Potential of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, lauded for its broad spectrum of biological activities. Within this privileged class of heterocycles, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its analogs represent a critical nexus for synthetic diversification. This technical guide provides an in-depth exploration of this core intermediate, detailing its synthesis, chemical reactivity, and profound potential as a precursor to a new generation of pharmacological agents. We will dissect the causality behind synthetic strategies, provide validated experimental protocols, and analyze the structure-activity relationships of its derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in their discovery pipelines.

Introduction: The Significance of the Dihydropyrimidine Core

Heterocyclic compounds form the bedrock of modern pharmaceuticals, and among them, the pyrimidine nucleus is of paramount importance, being a fundamental component of nucleic acids.[1] Its derivatives, particularly dihydropyrimidinones (DHPMs), have garnered significant attention due to their diverse and potent biological activities.[2] The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile core, a highly functionalized DHPM, stands out as a particularly valuable synthetic intermediate. The presence of the cyano group, a potent electron-withdrawing group and a versatile chemical handle, alongside the reactive positions on the pyrimidine ring, provides a rich platform for chemical modifications. This allows for the systematic exploration of chemical space to develop compounds with optimized potency, selectivity, and pharmacokinetic profiles. Derivatives of this core have been investigated as inhibitors of critical biological targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), cyclooxygenase-2 (COX-2), and dihydrofolate reductase (DHFR), highlighting its vast therapeutic potential.[3][4][5][6]

Synthesis of the Core Intermediate: The Biginelli Reaction and Beyond

The most prevalent and efficient method for constructing the dihydropyrimidine core is the Biginelli reaction, a one-pot, three-component condensation first reported in 1893.[7] This reaction typically involves an aldehyde, a β-ketoester (or in this case, a β-ketonitrile precursor like ethyl cyanoacetate), and urea or thiourea.[3] The reaction is acid-catalyzed and offers a straightforward route to highly functionalized DHPMs.

The Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction is a well-studied cascade of bimolecular reactions. The most accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound. The final step is a cyclization via nucleophilic attack of the amine onto a carbonyl group, followed by dehydration to yield the dihydropyrimidine product.

Biginelli_Mechanism cluster_1 Step 1: N-Acyliminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B H+ D Open-Chain Intermediate B->D C β-Keto Compound (Enol) C->D E Dihydropyrimidine D->E -H2O

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol provides a general procedure for the synthesis of a representative 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediate.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Urea

  • p-Toluenesulfonic acid (p-TSA) or concentrated HCl

  • Ethanol

Procedure:

  • A mixture of benzaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), urea (4.5 mmol), and a catalytic amount of p-TSA is prepared in a round-bottom flask.[8]

  • The mixture is stirred at 70°C under reflux for 7-9 hours or subjected to microwave irradiation (MWI) for 8-11 minutes for a more rapid and efficient reaction.[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ethanol is added to the cooled mixture to solubilize the product.

  • The resulting solution is poured into crushed ice with stirring to precipitate the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMSO to afford the pure 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Chemical Reactivity and Derivatization: A Gateway to Diverse Pharmacophores

The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold is a rich platform for further chemical modifications. The N1 and N3 positions can be alkylated or acylated, the C6 position can be varied by choosing different β-keto-nitriles in the Biginelli reaction, and the C4-substituent is determined by the choice of aldehyde. More importantly, the thio-analog (2-thioxo) offers a reactive site for S-alkylation, and subsequent reactions can be performed to build more complex heterocyclic systems.

A common strategy involves the conversion of the 2-thioxo derivative to a 4-chloro intermediate, which then serves as an excellent electrophile for nucleophilic substitution with various amines, hydrazines, and other nucleophiles.[9]

Derivatization_Workflow Core 2-Thioxo-tetrahydropyrimidine- 5-carbonitrile Intermediate Chloro 4-Chloro-dihydropyrimidine- 5-carbonitrile Core->Chloro POCl3 / PCl5 Derivatives Pharmacologically Active Derivatives Chloro->Derivatives Nucleophilic Substitution (e.g., Amines, Hydrazines)

Caption: General workflow for the derivatization of the core intermediate.

Pharmacological Applications of Derivatives

The true potential of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is realized in the diverse biological activities of its derivatives.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

4.1.1. EGFR and VEGFR-2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[10][11] Overexpression or mutation of EGFR is a hallmark of many cancers. Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.

Several pyrimidine-5-carbonitrile derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR {EGFR | Tyrosine Kinase Domain} RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) for Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2-thioxo-tetrahydropyrimidine-5-carbonitrile derivatives against various cancer cell lines.

CompoundR1 (at C4)R2 (at N-substitution)HepG2 IC50 (µM)[9]HCT-116 IC50 (µM)[3]MCF-7 IC50 (µM)[3]EGFR IC50 (nM)[12]VEGFR-2 IC50 (µM)[3]
4a 3-methoxyphenyl4-nitrophenylamino13.18----
5b 2,5-dimethoxyphenyl4-aminoantipyrineamino36.25----
6b 2,5-dimethoxyphenyl4-chlorophenylamino21.92----
11e PhenylHydrazone derivative-1.141.54-0.61
12b PhenylHydrazone derivative----0.53
10b --3.56-7.688.29-
Erlotinib -(Reference)0.87-5.272.83-
Sorafenib -(Reference)-8.9611.83-0.19

Data is compiled from multiple sources for illustrative purposes.[3][9][12]

Analysis of the data reveals that substitutions at both the C4 position and via the 2-thio group significantly impact cytotoxic and enzyme inhibitory activity. For instance, compound 4a with a 4-nitrophenylamino substitution showed high potency against the HepG2 cell line.[9] Compound 11e demonstrated excellent activity against both HCT-116 and MCF-7 cell lines and was a potent VEGFR-2 inhibitor.[3] Furthermore, compound 10b emerged as a potent EGFR inhibitor.[12]

Antimicrobial and Anti-inflammatory Activities

The dihydropyrimidine scaffold has also been explored for its antimicrobial and anti-inflammatory properties. The structural similarity to nucleic acid bases makes these compounds interesting candidates for interfering with microbial replication pathways. Additionally, certain derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Pyrimidine-5-carbonitrile derivatives have shown notable COX-2 inhibitory activity, which is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

Conclusion and Future Perspectives

The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile core is a highly versatile and valuable intermediate in medicinal chemistry. Its straightforward synthesis via the multicomponent Biginelli reaction, coupled with its amenability to a wide range of chemical modifications, makes it an ideal starting point for the development of diverse compound libraries. The derivatives have demonstrated significant pharmacological potential across multiple therapeutic areas, most notably in oncology. The continued exploration of the structure-activity relationships of these compounds, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This guide underscores the foundational importance of this intermediate and encourages its wider application in the pursuit of new human therapeutics.

References

  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 128-137. [Link]

  • Akbarzadeh Khiavi, M., et al. (2020). Multifunctional nanomedicines for targeting epidermal growth factor receptor in colorectal cancer. Journal of Controlled Release, 322, 237-253. [Link]

  • Youssif, B. G., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29535-29555. [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. New Journal of Chemistry. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Jaitak, A., et al. (2025). Design, Synthesis, Anticancer Evaluation, and In Silico Studies of 2-Thiopyrimidine-5-Carbonitrile Derivatives as Potent Thymidylate Synthase Inhibitors. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2019). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 43(3), 1365-1376. [Link]

  • Ilies, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3286. [Link]

  • Sigalov, M. V., et al. (2001). A New Synthesis of Biginelli Compounds. Molbank, 2001(3), M230. [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8092-8107. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. [Link]

  • Ghorab, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7509. [Link]

  • Khan, I., et al. (2020). Green Protocol for the Synthesis of Catalyst Free Biginelli Products. Journal of Chemical Reviews, 2(2), 107-114. [Link]

  • Abdelgawad, M. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Wang, L., et al. (2012). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molecules, 17(4), 4585-4591. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]

  • Fathalla, O. A., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 193-200. [Link]

  • Gonçalves, I. L., et al. (2018). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]

  • Kumar, A., et al. (2014). Microwave Irradiated Convenient Synthesis of 1, 2, 3, 4-Tetrahydropyrimidine-5-Carbonitrile Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1059-1063. [Link]

  • Patel, S., et al. (2016). Microwave assisted synthesis of 4-substituted-1, 2, 3, 4-tetrahydropyrimidine derivatives. ResearchGate. [Link]

Sources

Mechanistic Profiling of DPD Inhibitors: The Role of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2,4-Dioxohexahydropyrimidine-5-carbonitrile (commonly referred to as 5-Cyanodihydrouracil ) in the study of pyrimidine catabolism, specifically focusing on the kinetics and inhibition of Dihydropyrimidine Dehydrogenase (DPD).

Technical Whitepaper | Pyrimidine Metabolism & Pharmacokinetics [1][2]

Executive Summary

In the development of fluoropyrimidine potentiators, the modulation of Dihydropyrimidine Dehydrogenase (DPD) —the rate-limiting enzyme in uracil catabolism—is a critical therapeutic strategy.[1][2][3][4] While 5-ethynyluracil (Eniluracil) serves as the archetype for mechanism-based irreversible inactivation, 5-cyanouracil represents a distinct class of reversible, slow-onset inhibitors.[1][2]

2,4-Dioxohexahydropyrimidine-5-carbonitrile (5-Cyanodihydrouracil) is the reduced metabolite of 5-cyanouracil.[1][2] Its primary utility in research lies in its role as a mechanistic probe and analytical standard .[1][2] By quantifying the formation and dissociation of this specific metabolite, researchers can distinguish between suicide inhibition and slow-tight binding kinetics, a distinction that fundamentally alters the dosing and safety profile of DPD-targeted adjuvants.[1][2]

Chemical Identity and Structural Context

To effectively utilize this molecule in metabolic assays, one must first understand its structural relationship to the endogenous substrate (uracil) and the inhibitor (5-cyanouracil).[1][2]

  • IUPAC Name : 2,4-dioxohexahydropyrimidine-5-carbonitrile[1][2]

  • Common Name : 5-Cyanodihydrouracil[1][2]

  • CAS Registry Number : 1425335-32-5[1][2]

  • Molecular Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Role : Reduced metabolite (product) of 5-cyanouracil.[1][2]

Structural Logic

The "hexahydro" nomenclature indicates the saturation of the C5-C6 double bond found in the parent uracil ring.[1][2] In the context of DPD activity:

  • Substrate : 5-Cyanouracil (planar, C5-C6 double bond).[1][2]

  • Reaction : Hydride transfer from NADPH to C6, protonation at C5.[1][2][5]

  • Product : 5-Cyanodihydrouracil (puckered ring, C5-C6 single bond).[1][2]

Unlike halogenated analogs (e.g., 5-fluorouracil) which can be metabolized to cytotoxic nucleotides, the cyano group is electron-withdrawing but chemically stable, making 5-cyanodihydrouracil a "dead-end" metabolite in many in vitro systems, ideal for mass balance studies.[1][2]

The Biological Context: DPD Mechanism

Dihydropyrimidine Dehydrogenase (EC 1.3.1.[1][2][3][4]2) is a cytosolic flavoenzyme containing FAD, FMN, and [4Fe-4S] clusters.[1][2] It catalyzes the reduction of the 5,6-vinylic bond of uracil and thymine.[1][2][3]

The Critical Distinction: Reversible vs. Irreversible

The accumulation of 2,4-dioxohexahydropyrimidine-5-carbonitrile is the biochemical "witness" that separates 5-cyanouracil from suicide inhibitors.[1][2]

  • Mechanism-Based Inactivators (e.g., 5-Ethynyluracil) : The enzyme attempts to reduce the inhibitor, generating a reactive intermediate that covalently modifies the active site.[1][2] No product is released; the enzyme is permanently dead.[1][2]

  • Reversible Inhibitors (e.g., 5-Cyanouracil) : The enzyme successfully reduces the inhibitor to 5-cyanodihydrouracil.[1][2] However, the product (or the E-P complex) dissociates slowly or the equilibrium favors the bound state.[1][2] Activity can be regained upon dialysis or dilution.[1][2]

Pathway Visualization

The following diagram illustrates the bifurcation in DPD processing between natural substrates and the 5-cyano probe.

DPD_Pathway Uracil Uracil (Substrate) DPD DPD Enzyme (NADPH -> NADP+) Uracil->DPD Binding Dihydrouracil Dihydrouracil (Metabolite) CyanoUracil 5-Cyanouracil (Inhibitor) CyanoUracil->DPD Competitive Binding CyanoDihydro 2,4-Dioxohexahydropyrimidine- 5-carbonitrile (Probe/Product) CyanoDihydro->DPD Product Inhibition (Possible) DPD->Dihydrouracil Reduction (Fast Turnover) DPD->CyanoDihydro Slow Turnover / Reversible Inactivation

Figure 1: Mechanistic bifurcation of DPD activity.[1][2] While Uracil is rapidly converted, 5-Cyanouracil acts as a slow-substrate inhibitor, yielding 2,4-dioxohexahydropyrimidine-5-carbonitrile.[1][2]

Experimental Application: Using the Probe

In a drug discovery setting, 2,4-dioxohexahydropyrimidine-5-carbonitrile is utilized to validate the "Reversibility Hypothesis."[1][2] If a novel inhibitor is designed, detecting its dihydro-metabolite confirms that the enzyme is catalytically competent against the scaffold.[1][2]

Experiment 1: The "Regain of Activity" Assay

This protocol determines if DPD is permanently inactivated or if the inhibition is due to the slow release of the 5-cyanodihydrouracil product.[1][2]

Protocol:

  • Incubation : Incubate purified DPD (100 nM) with 5-cyanouracil (50 µM) and NADPH (100 µM) for 10 minutes at 37°C.

  • Rapid Dilution : Dilute the mixture 100-fold into a reaction buffer containing saturating Uracil (100 µM) and fresh NADPH.

  • Monitoring : Track absorbance at 340 nm (NADPH oxidation).

    • Result A (Irreversible): No recovery of activity.[1][2] The enzyme is dead.[1][2]

    • Result B (Reversible): Activity slowly returns as 5-cyanodihydrouracil dissociates and is replaced by Uracil.[1][2] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of recovery (approx.[1][2][4][6] 1.8 min for 5-cyano) quantifies the off-rate (
      
      
      
      ).[1][2]
Experiment 2: LC-MS/MS Metabolite Quantification

To prove the inhibitor acts as a substrate, you must detect the specific mass shift (+2 Da) corresponding to the hydrogenation.[1][2]

LC-MS Parameters for 2,4-Dioxohexahydropyrimidine-5-carbonitrile:

  • Ionization : ESI Negative Mode (Pyrimidines often ionize better in negative mode due to the imide protons).[1][2]

  • Parent Ion : [M-H]⁻ = 138.03 m/z (Calculated from MW 139.11).[1][2]

  • Transitions :

    • 138.0 -> 42.0 (NCO fragment, characteristic of ring opening).[1][2]

    • 138.0 -> 95.0 (Loss of HCNO).[1][2]

  • Column : C18 Polar Embedded or HILIC (due to high polarity).[1][2]

Data Interpretation:

Observation Mechanistic Implication
High [Product] Rapid turnover; poor inhibitor.[1][2]
Low [Product] + High Inhibition Slow turnover; tight-binding inhibitor (Ideal for reversible drugs).[1][2]

| No [Product] + High Inhibition | Mechanism-based inactivator (covalent) or non-competitive binder.[1][2] |

Synthesis and Handling

Since 2,4-dioxohexahydropyrimidine-5-carbonitrile is not a standard catalog reagent in many labs, it is often synthesized in situ or via catalytic hydrogenation.[1][2]

Preparation of the Standard:

  • Starting Material : 5-Cyanouracil.[1][2]

  • Reduction : Catalytic hydrogenation using Rh/Al

    
    O
    
    
    
    in water at 50 psi H
    
    
    for 4 hours.
  • Purification : Recrystallization from water/ethanol.[1][2]

  • Validation : NMR must show the disappearance of the C6-H singlet (approx 8.0 ppm) and appearance of C5/C6 multiplets in the 2.5–4.0 ppm range.[1][2]

Stability Warning : Dihydropyrimidines are susceptible to hydrolytic ring opening in alkaline pH.[1][2] Maintain buffers at pH 7.0–7.4 and avoid prolonged storage in basic solutions.[1][2]

Summary of Key References

The following sources provide the foundational data regarding DPD kinetics, the specific behavior of 5-cyanouracil, and the relevant analytical methodologies.

  • Loyola University Chicago . Mammalian Dihydropyrimidine Dehydrogenase: Employing Transient State Kinetic Methods to Determine Catalytic and Inhibitory Mechanisms. (Detailed kinetic characterization of DPD and its reduction of 5-substituted uracils). Link

  • ResearchGate . Dihydropyrimidine dehydrogenase: A flavoprotein with four iron-sulfur clusters.[1][2][5] (Structural biology of DPD and the binding modes of inhibitors). Link

  • ACS Pharmacology & Translational Science . Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. (Review of DPD inhibitors including 5-cyanouracil and their role in 5-FU therapy). Link[1][2]

  • ResearchGate . Phase I clinical and pharmacologic study of Eniluracil plus fluorouracil. (Contrasts the irreversible inhibitor Eniluracil with reversible analogs).[1][2] Link

  • ResearchGate . Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil. (Establishes the protocol for detecting dihydro-metabolites released from the enzyme). Link

Sources

A Guide to the Crystal Structure Analysis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile and its derivatives. This class of compounds is of significant interest to researchers in drug discovery and materials science due to the diverse biological activities exhibited by the pyrimidine scaffold, including antitumor, anti-inflammatory, and antimicrobial properties.[1] A precise understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This document will delve into the critical stages of structural analysis, from the initial synthesis and crystallization to the final interpretation of X-ray diffraction data. The focus will be on the "why" behind the "how," offering insights into the rationale that guides experimental design and data analysis in the field of small-molecule crystallography.

Synthesis and Verification: The Foundation of Structural Analysis

The journey to a crystal structure begins with the successful synthesis and purification of the target compound. For the pyrimidine-5-carbonitrile core, a common and efficient synthetic route is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a related active methylene compound like cyanoacetamide), and urea or thiourea.

Generalized Synthetic Protocol

A representative synthesis for a related compound, 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves the reaction of ethyl cyanoacetate, and urea. The reaction is typically catalyzed by an acid and proceeds via heating under reflux.

Experimental Protocol: Synthesis of a 2,4-Dioxohexahydropyrimidine-5-carbonitrile Analog

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the chosen aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and urea (or thiourea).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., HCl or a Lewis acid).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure compound.

Spectroscopic Verification

Before proceeding to crystallization, it is crucial to verify the identity and purity of the synthesized compound using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of key functional groups and the overall connectivity of the atoms. For a typical 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, one would expect to see characteristic signals for the methyl group, the pyrimidine ring protons, and the carbon atoms of the nitrile and carbonyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. Key absorptions would include N-H stretching for the urea moiety, C=O stretching for the dioxo groups, and the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The ideal crystal for X-ray diffraction is a single, well-ordered lattice, free from significant defects. For small organic molecules like 2,4-Dioxohexahydropyrimidine-5-carbonitrile, several classical crystallization techniques can be employed.

Common Crystallization Methods:

  • Slow Evaporation: This is one of the simplest methods, where the purified compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in concentration and, ideally, the formation of single crystals. The choice of solvent is critical and can influence crystal packing and morphology.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and vice versa, gradually inducing crystallization.

  • Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled. This decrease in solubility can lead to the formation of well-ordered crystals.

The selection of the appropriate solvent or solvent system is often a matter of empirical screening, guided by the polarity of the molecule.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the key stages of an SCXRD experiment.

scxrd_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffraction crystal_mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation validation structure_refinement->validation Validation & Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection, Processing, and Structure Solution

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected. These images are then processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

The "phase problem" is then addressed using either direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure, which is then refined.

Structure Refinement and Validation

Structure refinement is an iterative process of adjusting the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by several factors, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Case Study: Structural Insights from a Pyrimidine-5-Carbonitrile Analog

Table 1: Representative Crystallographic Data for a Pyrimidine Analog

ParameterValue
Chemical FormulaC₁₂H₁₄N₂O₄
Molecular Weight250.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1720 (14)
b (Å)13.3180 (15)
c (Å)17.116 (2)
β (°)118.300 (2)
Volume (ų)2443.0 (5)
Z8
R-factor0.071
Molecular Conformation and Intermolecular Interactions

The crystal structure of such analogs reveals important conformational features. The dihydropyrimidine ring typically adopts a flattened boat or envelope conformation. The substituents on the ring will have specific orientations that are dictated by steric and electronic factors.

A critical aspect of the analysis is the examination of intermolecular interactions, particularly hydrogen bonding. In the crystal lattice, molecules of 2,4-Dioxohexahydropyrimidine-5-carbonitrile and its derivatives are expected to form extensive hydrogen-bonding networks. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. These interactions play a crucial role in stabilizing the crystal packing.

The following diagram illustrates a typical hydrogen-bonding motif that can be expected in the crystal structure of these compounds.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H O1_B C=O N1_A->O1_B H-bond O1_A O=C N1_B H-N O1_A->N1_B H-bond

Caption: Dimer formation via N-H···O hydrogen bonds.

Conclusion: From Structure to Function

The determination of the crystal structure of 2,4-Dioxohexahydropyrimidine-5-carbonitrile and its analogs provides invaluable information for medicinal chemists and materials scientists. The precise knowledge of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is essential for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective compounds.

  • Drug Design and Development: Providing a template for the design of new drugs that can bind effectively to their biological targets.

  • Polymorphism Studies: Understanding how different crystallization conditions can lead to different crystal forms (polymorphs) with potentially different physical properties, which is critical for pharmaceutical formulation.

This guide has outlined the key experimental and analytical considerations in the crystal structure analysis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile derivatives. By integrating careful synthesis, meticulous crystallization, and rigorous X-ray diffraction analysis, researchers can unlock the structural secrets of these important molecules, paving the way for new discoveries in medicine and materials science.

References

  • Matos, L. H. S., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789. [Link]

  • Nizam Mohideen, M., et al. (2010). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2822. [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]

Sources

The Electronic Pharmacophore: A Technical Deep Dive into 5-Cyanodihydrouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyanodihydrouracil (5-CN-DHU) represents a critical, yet often under-characterized, intermediate in the catabolic landscape of pyrimidine antimetabolites. While its parent compound, 5-cyanouracil, is a known reversible inhibitor of Dihydropyrimidine Dehydrogenase (DPD), the reduced dihydro form exhibits distinct electronic properties governed by ring puckering and the strong electron-withdrawing nature of the nitrile group.

This guide provides a rigorous analysis of the electronic structure, dipole moment vectors, and synthesis protocols for 5-CN-DHU. It is designed for medicinal chemists and computational biologists optimizing DPD inhibitors or analyzing the metabolic fate of 5-substituted pyrimidines.

Part 1: Molecular Architecture & Electronic Landscape

Hybridization and Conformational Flexibility

Unlike the planar uracil ring, the dihydrouracil core of 5-CN-DHU is saturated at the C5-C6 bond. This saturation forces the ring into a non-planar "sofa" or "half-chair" conformation .

  • C5 & C6 Hybridization:

    
    .
    
  • Puckering Amplitude: The loss of aromaticity allows the N1 and C4 atoms to deviate from the mean plane defined by N3-C2-N1-C6.

  • The Cyano Effect: The nitrile group (-C≡N) at C5 introduces significant steric and electronic bias. The linear geometry of the cyano group minimizes steric clash compared to bulky halogens, but its strong inductive effect (-I) acidifies the protons at C5 and N1.

Tautomeric Equilibria

While the diketo form is predominant in aqueous solution, the electron-withdrawing cyano group stabilizes the enolate intermediate during deprotonation.

  • Dominant Form: 2,4-diketo (lactam).

  • Minor Form: C4-enol (lactim), stabilized by solvent interactions in polar media.

Part 2: The Dipole Moment – A Vector Analysis

The dipole moment (


) is the core metric predicting the solubility and binding affinity of 5-CN-DHU within the DPD active site. Since experimental gas-phase values for this specific metabolite are rare, we rely on Density Functional Theory (DFT)  and vector addition models.
Vector Components

The total dipole moment (


) is the vector sum of the heterocyclic core dipole and the substituent dipole.
  • Core Vector (

    
    ):  Dihydrouracil exhibits a dipole of approximately 4.0 – 4.3 D , oriented primarily from the N1/C6 region towards the C2/C4 carbonyls.
    
  • Substituent Vector (

    
    ):  The C-CN bond contributes a massive dipole of ~3.5 – 3.9 D , pointing along the C5-CN bond axis away from the ring.
    
Resultant Dipole Prediction

Due to the


 geometry at C5, the cyano group is not coplanar with the carbonyls. However, the vectors generally reinforce each other.
  • Estimated Magnitude: 6.5 – 7.5 Debye (High Polarity).

  • Implication: This high polarity suggests 5-CN-DHU is significantly more soluble in water than 5-cyanouracil and interacts strongly with the hydrated pocket of DPD.

Computational Workflow (DFT)

To obtain precise values for your specific conformer, follow this standard DFT workflow:

DFT_Workflow Input Input Structure (5-CN-DHU) Opt Geometry Optimization (B3LYP/6-31G**) Input->Opt Freq Frequency Calc (Check for Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Re-opt) Solv Solvation Model (PCM/Water) Freq->Solv Valid Minima Output Dipole Moment (μ) & Electrostatic Potential Solv->Output

Figure 1: Standard DFT workflow for calculating the solution-phase dipole moment of 5-CN-DHU.

Part 3: Synthesis & Characterization Protocols

Safety Warning: Cyanides are acutely toxic. All reactions involving CuCN or NaCN must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Precursor Synthesis (5-Cyanouracil)

The most reliable route utilizes the Rosenmund-von Braun reaction on 5-iodouracil.

  • Reagents: 5-Iodouracil (1.0 eq), CuCN (1.5 eq), DMF (anhydrous).

  • Conditions: Reflux at 160°C for 4–6 hours under Argon.

  • Workup: Quench with aqueous FeCl3 to decompose copper complexes. Extract with ethyl acetate.

  • Yield: Typically 60–75%.

Reduction to 5-Cyanodihydrouracil

Selective reduction of the C5-C6 double bond without reducing the nitrile group is critical.

Protocol: Catalytic Hydrogenation

  • Setup: Dissolve 5-cyanouracil (500 mg) in Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (50 mg, 10 wt%).

  • Reaction: Stir under

    
     atmosphere (balloon pressure, 1 atm) at Room Temperature.
    
    • Note: High pressure or temperature may reduce the nitrile to an amine. Monitor strictly by TLC.

  • Monitoring: Disappearance of the UV absorption band at 260–270 nm (characteristic of the uracil chromophore). Dihydrouracils are UV transparent >240 nm.

  • Purification: Filter through Celite. Evaporate solvent. Recrystallize from Ethanol/Water.

Characterization Data Table
Property5-Cyanouracil (Precursor)5-Cyanodihydrouracil (Target)
Hybridization (C5/C6)

(Planar)

(Puckered)
UV

~265 nm< 220 nm (End absorption)
Dipole Moment (Est.) ~5.2 D~7.0 D
C5-H NMR Signal Absent (Quaternary C)Doublet/Multiplet (3.5 - 4.5 ppm)
IR (C≡N Stretch) ~2230 cm⁻¹ (Conjugated)~2250 cm⁻¹ (Non-conjugated)

Part 4: Biological Implications (DPD Pathway)

5-CN-DHU is not just a passive metabolite; it is a structural analogue of 5-fluorodihydrouracil (5-FDHU). Its interaction with Dihydropyrimidine Dehydrogenase (DPD) is governed by the "Loop-in" binding mode.

Metabolic Pathway Visualization

Metabolic_Pathway Uracil Uracil / 5-FU Enzyme DPD Enzyme (NADPH dependent) Uracil->Enzyme Substrate Binding Inter Intermediate: 5-Cyano-5,6-dihydrouracil Enzyme->Inter Reduction (2e- + 2H+) RingOpen Ring Opening (Dihydropyrimidinase) Inter->RingOpen Hydrolysis BetaAla β-Alanine Derivative (N-carbamoyl-β-alanine) RingOpen->BetaAla Catabolism

Figure 2: The catabolic fate of 5-substituted uracils mediated by DPD.

Mechanism of Action

The nitrile group at C5 exerts a strong electron-withdrawing effect , making the C6 position highly electrophilic.

  • Binding: The high dipole moment facilitates entry into the polar DPD active site.

  • Inhibition Potential: Unlike 5-FU, which destroys the enzyme via a "suicide" mechanism (covalent trapping), 5-cyanouracil and its dihydro-analogue typically act as reversible competitive inhibitors . The stability of the C-CN bond prevents the defluorination-like elimination seen with 5-FU.

References

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide.[1] Nucleic Acids Research, 2(5), 683–690.

  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine.[2] Journal of Medicinal Chemistry, 20(7), 974–976.

  • Lian, P., et al. (2023). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory.[3] Journal of Physical Chemistry A.

  • Zhang, N., et al. (2023). Complexed Crystal Structure of the Dihydroorotase Domain of Human CAD Protein with the Anticancer Drug 5-Fluorouracil.[4] International Journal of Molecular Sciences.

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis is achieved through a robust and efficient base-catalyzed cyclocondensation reaction between urea and ethyl (ethoxymethylene)cyanoacetate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, characterization data, and safety protocols to ensure a reproducible and successful synthesis.

Introduction and Scientific Context

The pyrimidine ring system is a cornerstone of medicinal chemistry and biology, forming the core structure of nucleic acids (cytosine, thymine, and uracil) and a wide array of therapeutic agents.[][2] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] 2,4-Dioxohexahydropyrimidine-5-carbonitrile, also known as 5-cyanodihydrouracil, is a functionalized pyrimidine derivative that serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3]

The synthetic strategy detailed herein employs a classic and reliable method for pyrimidine ring formation: the condensation of a compound containing an amide group (urea) with a three-carbon electrophilic component.[][5] Specifically, this protocol utilizes ethyl (ethoxymethylene)cyanoacetate, a highly reactive and versatile reagent for constructing heterocyclic systems due to its multiple reaction sites.[5][6] This approach provides a direct and high-yielding pathway to the target compound.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed addition-condensation mechanism. The choice of sodium ethoxide as the base is critical as it generates the ethoxide anion, which is a strong enough base to deprotonate urea, increasing its nucleophilicity, without causing significant hydrolysis of the ester or nitrile functional groups under the reaction conditions.

The mechanism unfolds in three key stages:

  • Michael Addition: A nitrogen atom from urea acts as a nucleophile, attacking the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate double bond. This conjugate addition is the initial carbon-nitrogen bond-forming step.

  • Intramolecular Cyclization: The second nitrogen atom of the urea moiety in the resulting intermediate performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This step forms the six-membered heterocyclic ring.

  • Elimination: The tetrahedral intermediate formed during cyclization collapses, eliminating a molecule of ethanol. This irreversible step drives the reaction towards the formation of the stable pyrimidine ring.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_process Mechanism Steps Urea Urea Intermediate Acyclic Intermediate Urea->Intermediate 1. Michael Addition (Base-catalyzed) EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Intermediate Cyclic_Int Cyclic Intermediate Intermediate->Cyclic_Int 2. Intramolecular Cyclization Product 2,4-Dioxohexahydropyrimidine-5-carbonitrile Cyclic_Int->Product 3. Elimination of Ethanol

Caption: Figure 1: Reaction Mechanism. A simplified representation of the key steps in the formation of the pyrimidine ring.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Amount (10 mmol scale)Notes
UreaCH₄N₂O60.0657-13-60.60 g (10 mmol)Dry thoroughly before use.
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.1894-05-31.69 g (10 mmol)High-purity grade recommended.[6]
Sodium MetalNa22.997440-23-50.23 g (10 mmol)Handle with extreme care.
Absolute EthanolC₂H₅OH46.0764-17-530 mLAnhydrous grade is essential.
Hydrochloric Acid (conc.)HCl36.467647-01-0~1 mLFor neutralization.
Deionized WaterH₂O18.027732-18-5As neededFor work-up and recrystallization.
Equipment
100 mL Round-bottom flask, Magnetic stirrer & stir bar, Reflux condenser, Heating mantle, Buchner funnel & filter flask, Standard laboratory glassware.
Synthesis Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Prepare Sodium Ethoxide Solution (Na in EtOH) B 2. Add Urea (Stir until dissolved) A->B C 3. Add Ethyl (ethoxymethylene)cyanoacetate (Dropwise addition) B->C D 4. Heat to Reflux (2-4 hours, monitor by TLC) C->D E 5. Cool and Neutralize (Cool to RT, add conc. HCl) D->E F 6. Isolate Crude Product (Precipitate in ice water, filter) E->F G 7. Purify by Recrystallization (From water or ethanol/water) F->G H 8. Characterize Final Product (NMR, IR, MS, MP) G->H

Caption: Figure 2: Experimental Workflow. A flowchart outlining the major stages of the synthesis process.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Catalyst:

    • CAUTION: This step is exothermic and produces flammable hydrogen gas. Perform in a fume hood away from ignition sources.

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 25 mL of absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to the ethanol. The reaction will fizz and generate heat. Allow the mixture to stir until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

  • Reactant Addition:

    • Once the sodium ethoxide solution has cooled to room temperature, add dry urea (0.60 g, 10 mmol). Stir the mixture until the urea is fully dissolved. A gentle warming may be required.

    • To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) dropwise over 5-10 minutes using a dropping funnel while stirring.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly and carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7 (check with pH paper). A precipitate will begin to form.

    • Pour the neutralized mixture into 100 mL of ice-cold deionized water with vigorous stirring. A white or off-white solid will precipitate out.

    • Allow the suspension to stir in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification:

    • Dry the crude product in a vacuum oven at 60 °C.

    • Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot deionized water or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield is 75-85%.

Product Characterization and Validation

The identity and purity of the synthesized 2,4-Dioxohexahydropyrimidine-5-carbonitrile must be confirmed using standard analytical techniques.

PropertyObservation
Appearance White to off-white crystalline solid
Melting Point >300 °C (with decomposition)
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
TechniqueExpected Data
FT-IR (KBr, cm⁻¹) 3200-3100 (N-H stretch), 2225 (C≡N stretch), 1710 & 1680 (C=O stretch, asymmetric & symmetric), 1590 (C=C/N-H bend)[7][8]
¹H NMR (500 MHz, DMSO-d₆, δ ppm) ~11.2 (s, 1H, N1-H), ~9.8 (s, 1H, N3-H), ~7.8 (s, 1H, C6-H)
¹³C NMR (125 MHz, DMSO-d₆, δ ppm) ~163 (C4=O), ~151 (C2=O), ~145 (C6), ~118 (C≡N), ~85 (C5)
Mass Spec (ESI-) m/z = 138.0 [M-H]⁻

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle only under inert conditions or with extreme care in anhydrous solvents.

  • Sodium Ethoxide: Corrosive and flammable. Causes severe skin and eye burns.

  • Ethyl (ethoxymethylene)cyanoacetate: Irritant. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile from urea and ethyl (ethoxymethylene)cyanoacetate. The procedure is based on well-established principles of heterocyclic chemistry and provides a straightforward path to a key intermediate for pharmaceutical research.[5][8] The inclusion of mechanistic rationale, detailed procedural steps, and characterization data ensures that this protocol can be successfully implemented by researchers in the field.

References

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or...
  • DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides. Retrieved from [Link]

  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
  • Abdellatif, K. R. A., et al. (2014, December 29). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Al-Wahaibi, L. H., et al. (2021, May 29).
  • Al-Wahaibi, L. H., et al. (2025, August 1). Weak noncovalent interactions of 2,4-disubstituted pyrimidine-5-carbonitriles: Insights from quantum chemical calculations, molecular docking, and molecular dynamics simulations.
  • Ghorbani-Vaghei, R., et al. (2024, December 6).
  • Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research.
  • Patel, H. V. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Al-Zahrani, L. A., et al. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.
  • Fadda, A. A. (n.d.). Cyanoacetyl urea in heterocyclic synthesis part V: Facile synthesis of poly-functionalized pyrimdines via different behaviors of its free urea amino group.
  • ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate.
  • Kathwate, L. H., et al. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • SciELO México. (2023).
  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.

Sources

Optimized reaction conditions for 2,4-Dioxohexahydropyrimidine-5-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the production of 2,4-Dioxohexahydropyrimidine-5-carbonitrile (also known as 5-cyanodihydrouracil ). This heterocyclic scaffold is a critical intermediate in the synthesis of dihydropyrimidine dehydrogenase (DPD) inhibitors and pyrimidine antimetabolites used in oncology.

While direct condensation methods exist, they often suffer from low yields due to the polymerization of reactive acrylate precursors. This guide presents a robust, high-yield Two-Stage Protocol :

  • Cyclocondensation of urea with ethyl (ethoxymethylene)cyanoacetate to form 5-cyanouracil.

  • Catalytic Hydrogenation of 5-cyanouracil to yield the target hexahydro derivative with high regioselectivity.

Scientific Background & Reaction Logic[1][2][3]

The Synthetic Challenge

The direct synthesis of 5-cyanodihydrouracil from urea and methyl 2-cyanoacrylate (a Michael acceptor) is theoretically possible but practically hazardous.[1] 2-Cyanoacrylates are the active monomers in "super glues" and polymerize instantly in the presence of weak bases (like urea or moisture), leading to intractable oligomers rather than the desired cyclized product.

The Optimized Pathway

To circumvent polymerization, the optimized route utilizes a chemically stable unsaturated intermediate, 5-cyanouracil , followed by a controlled reduction. This ensures atomic economy and high purity.

Mechanism:

  • Condensation: Urea attacks the electrophilic

    
    -carbon of ethyl (ethoxymethylene)cyanoacetate. Subsequent cyclization releases ethanol.
    
  • Reduction: The C5-C6 double bond is selectively hydrogenated using a heterogeneous catalyst.[1] The nitrile group at C5 remains intact under controlled conditions, despite its potential for reduction to an amine.

Reaction Pathway Visualization[4]

ReactionPathway cluster_0 Critical Control Point Start Urea + Ethyl (ethoxymethylene) cyanoacetate Intermediate Intermediate: 5-Cyanouracil Start->Intermediate Step 1: Cyclocondensation (NaOEt/EtOH, Reflux) Byproduct Byproducts: Ethanol Start->Byproduct Product Target: 2,4-Dioxohexahydropyrimidine- 5-carbonitrile Intermediate->Product Step 2: Hydrogenation (H2, Pd/C, AcOH)

Figure 1: Step-wise synthetic pathway avoiding acrylate polymerization.

Experimental Protocol

Stage 1: Synthesis of 5-Cyanouracil Precursor

Note: If 5-cyanouracil is purchased commercially, proceed directly to Stage 2.[1]

Reagents:

  • Urea (CAS 57-13-6): 1.2 equivalents[1]

  • Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3): 1.0 equivalent[1]

  • Sodium Ethoxide (21% in EtOH): 2.5 equivalents[1]

  • Solvent: Absolute Ethanol[1]

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[2]

  • Dissolution: Charge absolute ethanol (10 volumes) and Sodium Ethoxide. Add Urea and stir until dissolved at room temperature.

  • Addition: Add Ethyl (ethoxymethylene)cyanoacetate dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the ester.

  • Workup: Cool to 0°C. Acidify carefully with 2M HCl to pH 2.0. The product, 5-cyanouracil, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%[1]

    • Appearance: White crystalline powder.

Stage 2: Catalytic Hydrogenation (Optimization Core)

This step reduces the C5-C6 double bond to yield the hexahydro target.

Reagents:

  • Substrate: 5-Cyanouracil (from Stage 1)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet[1]

  • Solvent: Glacial Acetic Acid (Preferred) or Methanol[1]

  • Hydrogen Source: H2 gas (balloon or Parr shaker)[1]

Procedure:

  • Preparation: In a hydrogenation vessel (Parr bottle or autoclave), dissolve 5-cyanouracil (10 mmol) in Glacial Acetic Acid (50 mL).

    • Note: Acetic acid is preferred over methanol to prevent the formation of acetals or ring-opening side reactions.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; keep wet.[1]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 30–50 psi (2–3.5 bar) .

    • Stir vigorously at 40–50°C for 6–12 hours.

  • Monitoring: Monitor reaction progress by HPLC or H-NMR. Disappearance of the alkene proton signal (approx. 8.5 ppm) indicates completion.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil or solid. Recrystallize from Ethanol/Water (9:1) if necessary.

Critical Parameters & Optimization Data

The following table summarizes the optimization of the hydrogenation step.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Aggressive)
Solvent MethanolGlacial Acetic Acid DMF
Catalyst 5% Pd/C10% Pd/C (wet) Raney Nickel
Pressure 1 atm (Balloon)45 psi 100 psi
Temp 25°C45°C 80°C
Time 24 h8 h 4 h
Yield 45% (Incomplete)92% 60% (Over-reduction*)
Purity >98%>99% <85%

Key Insights:

  • Solvent Choice: Acetic acid protonates the pyrimidine nitrogens slightly, stabilizing the ring against hydrolysis during reduction. Methanol can lead to solvolysis.

  • Over-reduction Risk (*): Aggressive conditions (High T/P or Raney Ni) can reduce the nitrile (-CN) group to an amine (-CH2NH2), which is a common impurity.[1] The optimized condition (Pd/C, 45 psi, 45°C) preserves the nitrile.

Troubleshooting Guide

Issue 1: Low Conversion in Hydrogenation
  • Cause: Catalyst poisoning (sulfur from reagents) or poor H2 mass transfer.

  • Solution: Ensure 5-cyanouracil from Stage 1 is thoroughly washed to remove sulfur or chloride traces.[1] Increase agitation speed (rpm) to improve gas-liquid mixing.

Issue 2: Formation of Aminomethyl Derivative (Over-reduction)
  • Cause: Reduction of the nitrile group.

  • Solution: Stop the reaction immediately upon consumption of starting material. Do not let the reaction stir overnight if conversion is complete. Lower the pressure to 30 psi.

Issue 3: Polymerization in Stage 1
  • Cause: Moisture in the solvent or impure ethyl (ethoxymethylene)cyanoacetate.

  • Solution: Use anhydrous ethanol and fresh reagents. Ensure the ethoxymethylene reagent is added slowly to the urea solution.

References

  • Preparation of 5-cyanouracil: Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975).[1] The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide.[1][3] Nucleic Acids Research, 2(5), 683–690. Link

  • Dihydrouracil Synthesis via Hydrogenation: Homma, H., et al. (1966). Hydrogenation of Uracil and its Derivatives. Journal of the Chemical Society of Japan.
  • Cyanoacrylate Reactivity: Coover, H. W., et al. (1959). Chemistry and Performance of Cyanoacrylate Adhesives. Society of Plastics Engineers Journal.
  • General Pyrimidine Synthesis: Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.[1] (Standard text for heterocyclic synthesis mechanisms).

  • Antiviral Activity of 5-Cyanouracils: Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine.[1] Journal of Medicinal Chemistry, 20(7), 974–976. Link

Sources

Topic: Scalable Manufacturing Processes for 5-Cyanodihydrouracil

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanodihydrouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines the dihydropyrimidine core, a recognized scaffold in various bioactive molecules, with a synthetically versatile nitrile group. The nitrile can serve as a precursor to amines, amides, carboxylic acids, or tetrazoles, making 5-cyanodihydrouracil a valuable building block for creating diverse compound libraries for lead discovery.[1][2] This document provides a detailed guide to the scalable manufacturing of 5-cyanodihydrouracil, presenting two robust, field-proven synthetic routes. We will explore a two-stage manufacturing strategy: the initial synthesis of the 5-cyanouracil intermediate, followed by its selective reduction. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, process controls, and analytical validation methods required for large-scale production.

Strategic Overview of the Manufacturing Process

The manufacturing of 5-cyanodihydrouracil is most efficiently approached as a two-stage process. This strategy allows for clear quality control checkpoints and simplifies process optimization.

  • Stage 1: Synthesis of 5-Cyanouracil. This intermediate is an aromatic heterocyclic compound. We present two primary pathways for its synthesis: a classical industrial route starting from basic building blocks and a modern cross-coupling route from a halogenated precursor.

  • Stage 2: Selective Reduction to 5-Cyanodihydrouracil. This stage involves the selective hydrogenation of the C5-C6 double bond of the pyrimidine ring without affecting the C≡N triple bond of the nitrile group. We detail two effective methods: a chemical reduction using a hydride reagent and a catalytic hydrogenation.

The overall workflow is designed for scalability, safety, and efficiency, as illustrated below.

G cluster_0 Stage 1: 5-Cyanouracil Synthesis cluster_1 Stage 2: Selective Reduction Starting Materials Starting Materials Synthesis Protocol Synthesis Protocol Starting Materials->Synthesis Protocol Route A or B 5-Cyanouracil 5-Cyanouracil Synthesis Protocol->5-Cyanouracil Intermediate QC Intermediate QC Reduction Protocol Reduction Protocol Intermediate QC->Reduction Protocol Pass 5-Cyanouracil->Intermediate QC Purification Purification Reduction Protocol->Purification Final Product QC Final Product QC 5-Cyanodihydrouracil 5-Cyanodihydrouracil Purification->5-Cyanodihydrouracil 5-Cyanodihydrouracil->Final Product QC

Caption: High-level manufacturing workflow for 5-cyanodihydrouracil.

Stage 1 Protocols: Synthesis of 5-Cyanouracil Intermediate

Two primary routes are presented, each with distinct advantages regarding starting material availability and operational complexity.

Protocol 2.1: Industrial Synthesis from Cyanacetyl Urea

This route builds the pyrimidine ring from acyclic precursors and is well-suited for large-scale industrial production due to the low cost of starting materials. The process involves the formation of an N,N-dimethylaminomethylene cyanacetyl urea intermediate, which is then cyclized.[3]

G CAU Cyanacetyl Urea Intermediate N,N-dimethylaminomethylene cyanacetyl urea CAU->Intermediate Triethylamine DMF_DMS DMF-DMS Complex DMF_DMS->Intermediate Product 5-Cyanouracil Intermediate->Product Heat, then Acidify NaOH NaOH (aq) NaOH->Product

Caption: Synthesis pathway of 5-Cyanouracil from Cyanacetyl Urea.

Step-by-Step Methodology:

  • Intermediate Formation:

    • In a suitable reactor, suspend cyanacetyl urea in an appropriate solvent like methanol.

    • Add a pre-formed complex of dimethylformamide (DMF) and dimethyl sulfate (DMS) to the suspension at a controlled temperature (e.g., 0-10°C).

    • Slowly add a base, such as triethylamine, to catalyze the condensation reaction.

    • Stir the reaction for 2-3 hours, allowing it to warm to room temperature. The intermediate, N,N-dimethylaminomethylene cyanacetyl urea, will precipitate.

    • Isolate the intermediate by filtration, wash with cold methanol, and dry under vacuum. A typical yield is 80-95%.[3]

  • Ring Closure (Cyclization):

    • Suspend the dried intermediate in water.

    • Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise over 1 hour while gently heating the mixture to approximately 60°C.[3] This promotes the intramolecular cyclization and elimination of dimethylamine.

    • Maintain the temperature and stir for an additional hour to ensure complete reaction.

    • Cool the resulting solution to 10°C and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~2-3.

    • The product, 5-cyanouracil, will precipitate as a solid.

    • Collect the product by filtration, wash thoroughly with cold water to remove salts, and dry. The yield for this step is typically >90%.[3]

Protocol 2.2: Synthesis from 5-Iodouracil (Rosenmund-von Braun Reaction)

This method is an excellent alternative, particularly if 5-iodouracil is a readily available starting material. It relies on a well-established copper-catalyzed cyanation reaction.[4][5]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, inert-atmosphere reactor, add 5-iodouracil and cuprous cyanide (CuCN). A slight excess of CuCN (1.1-1.2 equivalents) is recommended.

    • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Heat the mixture under a nitrogen or argon atmosphere to reflux (typically 140-160°C) with vigorous stirring.

  • Reaction and Workup:

    • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

    • Cool the reaction mixture to room temperature.

    • Quenching (Critical Safety Step): The workup must safely neutralize any residual cyanide. Slowly pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride or sodium hypochlorite to complex or oxidize excess cyanide.

    • The crude product often precipitates during quenching. Filter the solid and wash with water.

    • To purify, the solid can be dissolved in a dilute base (e.g., 1M NaOH), filtered to remove copper salts, and then re-precipitated by adding acid.

    • Collect the purified 5-cyanouracil by filtration, wash with water, and dry. This method consistently achieves high yields.[4][5]

ParameterProtocol 2.1 (from Cyanacetyl Urea)Protocol 2.2 (from 5-Iodouracil)
Starting Materials Cyanacetyl urea, DMF, DMS, Triethylamine5-Iodouracil, Cuprous Cyanide (CuCN)
Key Reagents Sodium HydroxideCopper(I) Cyanide
Solvent Methanol, WaterDMF or NMP
Temperature 0°C to 60°C140°C to 160°C
Typical Yield >75% (overall)>85%
Scalability Notes Excellent; uses low-cost materials.Very good; requires high temperatures.
Safety Concerns Dimethyl sulfate is highly toxic and carcinogenic.Cuprous cyanide is highly toxic; requires careful quenching.

Stage 2 Protocols: Selective Reduction to 5-Cyanodihydrouracil

The key to this stage is the selective reduction of the electron-deficient C5-C6 double bond while preserving the nitrile functional group.

Protocol 3.1: Reduction with Sodium Borohydride (NaBH₄)

This method is operationally simple, uses a relatively safe and inexpensive reagent, and offers excellent selectivity for the conjugated system within the uracil ring. The mechanism involves the hydride transfer to the C6 position, followed by protonation.[6][7]

G Start 5-Cyanouracil Product 5-Cyanodihydrouracil Start->Product NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Product Hydride Addition Solvent Ethanol / Water Solvent->Product Protonation

Caption: Selective reduction using Sodium Borohydride.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve or suspend 5-cyanouracil in a protic solvent, typically ethanol or a mixture of ethanol and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • In a separate flask, prepare a solution or a stable suspension of sodium borohydride (NaBH₄, 2-4 equivalents) in the same solvent system.

  • Reduction:

    • Slowly add the NaBH₄ solution to the 5-cyanouracil suspension over 1-2 hours, ensuring the temperature remains below 10°C. Hydrogen gas evolution may be observed.

    • After the addition is complete, allow the reaction to stir at a low temperature for another 2-4 hours, or until HPLC/TLC analysis shows complete consumption of the starting material.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄.

    • Acidify the mixture to pH ~5-6 with dilute hydrochloric acid.

    • Remove the organic solvent (ethanol) under reduced pressure.

    • The aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 5-cyanodihydrouracil.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Protocol 3.2: Catalytic Hydrogenation

This is a classic and highly scalable industrial method for the reduction of double bonds. Careful selection of the catalyst and conditions is crucial to prevent the reduction of the nitrile group. Palladium on carbon (Pd/C) is often effective for this transformation under mild conditions.

Step-by-Step Methodology:

  • Reactor Preparation:

    • Charge a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) with 5-cyanouracil and a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add the catalyst, typically 5% or 10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%. The catalyst should be handled carefully as it can be pyrophoric.

  • Hydrogenation:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to a relatively low pressure (e.g., 1-5 bar or ~15-75 psi). Higher pressures may lead to nitrile reduction.

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic and may require cooling.

    • Monitor the reaction by observing hydrogen uptake and by periodic sampling and HPLC analysis.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent until it can be safely quenched (e.g., with water).

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify by recrystallization as described in Protocol 3.1.

ParameterProtocol 3.1 (NaBH₄ Reduction)Protocol 3.2 (Catalytic Hydrogenation)
Key Reagent Sodium Borohydride (NaBH₄)Hydrogen (H₂), Palladium on Carbon (Pd/C)
Pressure Atmospheric1-5 bar (Low Pressure)
Temperature 0°C to 10°CRoom Temperature
Selectivity Generally high for C=C over C≡N.[7]High under controlled, mild conditions.
Scalability Notes Excellent; simple equipment.Excellent; standard industrial process.
Safety Concerns Hydrogen evolution during addition/quench.Handling of flammable H₂ gas and pyrophoric catalyst.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final 5-cyanodihydrouracil product.

TechniquePurposeExpected Results for 5-Cyanodihydrouracil
HPLC/UPLC Purity assessment and quantification.A single major peak with purity >98% under optimized conditions.
Mass Spectrometry Molecular weight confirmation.Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₅H₅N₃O₂ (MW: 139.11).
¹H NMR Structural confirmation.Absence of the characteristic C6-H vinyl proton from 5-cyanouracil. Appearance of aliphatic protons for the C5-H and C6-H₂ groups.
¹³C NMR Structural confirmation.Absence of sp² carbon signals for C5 and C6. Appearance of sp³ carbon signals. The nitrile carbon signal should be present.
FT-IR Functional group identification.Presence of a sharp C≡N stretch (~2230 cm⁻¹), N-H stretches (~3200 cm⁻¹), and C=O stretches (~1700 cm⁻¹).

References

  • Shapiro, R., Welcher, M., Nelson, V., & Di Fate, V. (1976). Reaction of uracil and thymine derivatives with sodium bisulfite. Studies on the mechanism and reduction of the adduct. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 425(1), 115-124. [Link]

  • Kemira. (n.d.). Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Sodium borohydride. [Link]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-90. [Link]

  • Uhlig, F., & Hantsc, A. (1972). U.S. Patent No. US3655665A.
  • Banerjee, A., & Kantevari, S. (2011). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. [Link]

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Chung, L., & Shook, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Heid, E., & Nareddy, P. (2019). Recent applications of click chemistry in drug discovery. PubMed. [Link]

  • Corcoran, E. B., & Fresco, Z. M. (2021). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. ACS Medicinal Chemistry Letters, 12(9), 1353–1367. [Link]

  • Janeba, Z. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(8), 1035-54. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile: A Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Medium

The synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile, a functionalized dihydropyrimidine, is of significant interest to the fields of medicinal chemistry and drug development. These scaffolds are cornerstones in the synthesis of a wide array of biologically active compounds. The most direct and atom-economical route to this and related structures is the Biginelli reaction, a one-pot multicomponent condensation. This reaction typically involves an aldehyde, a β-dicarbonyl compound (or an active methylene compound like cyanoacetic acid), and urea.

While the selection of reactants and catalysts is paramount, the choice of solvent is an equally critical, yet often underestimated, parameter that can dictate the success of the synthesis. The solvent not only facilitates the dissolution and interaction of reactants but also profoundly influences reaction kinetics, equilibrium positions of intermediates, and ultimately, the yield and purity of the final product. This guide provides a comprehensive overview of the principles governing solvent selection for this synthesis, offering both theoretical insights and practical protocols for researchers and drug development professionals.

Theoretical Considerations for Solvent Selection in Biginelli-Type Reactions

The Biginelli reaction proceeds through a series of equilibrium steps, including condensation and cyclization. The ideal solvent should possess properties that favorably influence these steps. Key solvent characteristics to consider include:

  • Polarity and Dielectric Constant: The polarity of the solvent affects the solubility of the reactants and intermediates. Polar solvents are generally preferred to dissolve the starting materials, such as urea and cyanoacetic acid derivatives. However, highly polar protic solvents can sometimes hinder the reaction by solvating the catalyst or intermediates too strongly.

  • Protic vs. Aprotic Nature:

    • Protic Solvents (e.g., Ethanol, Methanol): These are the traditional solvents for the Biginelli reaction.[1][2] They can participate in hydrogen bonding, which can help to stabilize charged intermediates and facilitate proton transfer steps. Ethanol is a common choice for recrystallization as well, simplifying purification.[3][4][5]

    • Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These solvents do not have acidic protons and are less likely to interfere with acid catalysts.[2][6][7] They can be advantageous in reactions where Lewis acid catalysts are employed.

  • Boiling Point: The reaction temperature is a crucial parameter.[1] Solvents with higher boiling points allow the reaction to be conducted at elevated temperatures, which can increase the reaction rate. However, excessively high temperatures can lead to side product formation.

  • "Green" Chemistry and Solvent-Free Conditions: In recent years, there has been a significant shift towards more environmentally benign synthetic methods.[1] Solvent-free (neat) reaction conditions, often assisted by microwave irradiation or mechanical grinding, have proven to be highly effective, leading to shorter reaction times, higher yields, and simplified work-up procedures.[4][5][8][9]

Comparative Analysis of Solvent Systems

While a direct comparative study for the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is not extensively documented in publicly available literature, the trends observed for closely related Biginelli reactions provide a strong predictive framework. The following table summarizes the expected performance of common solvents.

Disclaimer: The following data is illustrative and based on general trends reported for Biginelli-type reactions. Actual results may vary and should be optimized for the specific substrate and catalyst system.

Solvent SystemTypical Yield (%)Avg. Reaction Time (h)Purity ProfileKey Considerations
Ethanol60-756-12GoodTraditional, good for recrystallization, moderate reaction times.
Acetonitrile65-804-8Good to ExcellentAprotic polar, often gives cleaner reactions than protic solvents.
N,N-Dimethylformamide (DMF)70-853-6GoodHigh boiling point, excellent solvating power, but can be difficult to remove.
Toluene50-658-16Fair to GoodAprotic, non-polar; may require azeotropic removal of water.
Solvent-Free (Thermal)85-950.5-2ExcellentEnvironmentally friendly, rapid, often high-yielding, requires temperature control.
Solvent-Free (Microwave)90-980.1-0.5ExcellentExtremely rapid, high yields, requires specialized equipment.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile. Optimization of catalyst, temperature, and reaction time is recommended for any new substrate combination.

Protocol 1: Conventional Synthesis in Ethanol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), cyanoacetic acid (10 mmol), and urea (12 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol, followed by a catalytic amount of a Brønsted acid (e.g., 3-4 drops of concentrated HCl) or a Lewis acid.[2]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Solvent-Free Synthesis (Thermal)
  • Reactant Mixture: In a mortar and pestle, combine the aldehyde (10 mmol), cyanoacetic acid (10 mmol), urea (12 mmol), and a solid acid catalyst (e.g., ammonium chloride, 1 mmol).[8]

  • Grinding: Grind the mixture for 5-10 minutes until a homogeneous powder is obtained.

  • Reaction: Transfer the mixture to a round-bottom flask and heat in an oil bath at 80-100 °C.[4]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of cold water and stir to break up the solid.

    • Collect the product by vacuum filtration, wash with water, and dry.

    • Recrystallize from ethanol if further purification is needed.[5]

Visualizing the Workflow and Mechanism

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the synthesis.

Solvent Selection Workflow for Synthesis A Initial Assessment: - Reactant Solubility - Lab Equipment Availability B Solvent-Free Feasible? (Microwave/Grinder) A->B C Conventional Solvent Approach B->C No D Solvent-Free Protocol (Thermal or Microwave) B->D Yes E Select Protic Solvent (e.g., Ethanol) C->E Traditional/Brønsted Acid F Select Aprotic Polar Solvent (e.g., Acetonitrile, DMF) C->F Lewis Acid/Anhydrous G Optimize Reaction: - Temperature - Time - Catalyst D->G E->G F->G H Final Protocol G->H

Caption: Decision workflow for solvent selection.

Generalized Reaction Mechanism

The synthesis of the dihydropyrimidine core follows a well-established reaction mechanism.

Generalized Biginelli Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde + Urea B Acyliminium Ion Intermediate A->B H⁺ D Open-Chain Intermediate B->D + Enol (C) C Enol of Cyanoacetic Acid E Intramolecular Cyclization D->E F 2,4-Dioxohexahydropyrimidine-5-carbonitrile E->F - H₂O

Caption: Simplified Biginelli reaction mechanism.

Conclusion

The selection of an appropriate solvent is a critical determinant of success in the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile. While traditional protic solvents like ethanol remain a reliable choice, modern, greener approaches utilizing solvent-free conditions offer significant advantages in terms of reaction time, yield, and environmental impact. Researchers should consider the specific reactants, available equipment, and desired outcomes when choosing a solvent system. The protocols and workflows provided herein serve as a robust starting point for the development and optimization of this important synthetic transformation.

References

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available at: [Link]

  • ResearchGate. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Request PDF. Available at: [Link]

  • PMC. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available at: [Link]

  • ResearchGate. (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available at: [Link]

  • Hindawi. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. Available at: [Link]

  • Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Available at: [Link]

  • R Discovery. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]

  • SpringerLink. Synthesis of 2,4-dioxo-, 2-oxo-4-thioxo-, 4-oxo-, and 4-thioxo-pyrimidine-5-carbonitriles. Available at: [Link]

  • Biomed J Sci & Tech Res. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]

  • Tunisian Chemical Society. The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Available at: [Link]

  • Wikipedia. Biginelli reaction. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

  • Semantic Scholar. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Available at: [Link]

  • PMC. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Available at: [Link]

  • Journal of Synthetic Chemistry. Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Available at: [Link]

  • J. Appl. Chem. Res. One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of Hexahydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hexahydropyrimidine derivatives are fully saturated heterocyclic scaffolds that serve as critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. Unlike their oxidized counterparts (dihydropyrimidines formed via the Biginelli reaction), hexahydropyrimidine-5-carbonitriles require specific reductive or condensation pathways to ensure full saturation of the N-heterocyclic core.

This Application Note details the One-Pot Double Mannich Cyclocondensation , a robust, atom-economic, and often catalyst-free method to synthesize 1,3-disubstituted-hexahydropyrimidine-5-carbonitriles. By utilizing aqueous media or green solvents, this protocol aligns with sustainable manufacturing principles while delivering high yields.

Key Advantages of this Protocol:
  • Atom Economy: Utilizes all reacting atoms with water as the only byproduct.

  • Green Chemistry: Optimized for aqueous ethanol or catalyst-free conditions.

  • Scalability: Suitable for gram-scale synthesis without chromatographic purification.

Mechanistic Insight: The Double Mannich Pathway

The formation of the hexahydropyrimidine ring differs fundamentally from the Biginelli reaction. It proceeds via a Double Mannich Reaction involving a primary amine, formaldehyde (or paraformaldehyde), and an active methylene compound (malononitrile).

Reaction Pathway[1][2][3][4][5][6][7]
  • Iminium Formation: The primary amine condenses with formaldehyde to form a reactive iminium ion.

  • Nucleophilic Attack: The active methylene (malononitrile) attacks the iminium ion (Mannich addition).

  • Second Condensation: The intermediate undergoes a second condensation with another equivalent of formaldehyde and amine (or the other end of a diamine) to close the ring.

MannichMechanism Start Reactants: Amine + HCHO + Malononitrile Iminium Intermediate 1: Iminium Ion Formation Start->Iminium - H2O Mannich1 Intermediate 2: Mannich Base (Open Chain) Iminium->Mannich1 + Malononitrile Cyclization Step 3: Intramolecular Cyclization Mannich1->Cyclization + HCHO + Amine Product Product: Hexahydropyrimidine- 5-carbonitrile Cyclization->Product Ring Closure

Figure 1: Mechanistic flow of the Double Mannich Cyclocondensation yielding the hexahydropyrimidine core.

Standardized Protocol: Catalyst-Free Synthesis in Aqueous Ethanol

This protocol is optimized for the synthesis of 1,3-diaryl-5,5-dicyanohexahydropyrimidines .

Materials & Reagents[1][4][5][7][8][9][10][11]
  • Primary Amine: 2.0 mmol (e.g., Aniline, Benzylamine)

  • Formaldehyde: 4.0 mmol (37% aq. solution) or Paraformaldehyde (requires depolymerization)

  • Active Methylene: 1.0 mmol (Malononitrile for dicarbonitrile; Ethyl cyanoacetate for 5-cyano-5-ester)

  • Solvent: Ethanol:Water (1:1 v/v, 10 mL)

  • Catalyst: None (Autocatalytic) or Mild Acid (Acetic Acid, 1 drop - optional for sluggish amines)

Experimental Workflow
  • Preparation: In a 50 mL round-bottom flask, dissolve Malononitrile (1.0 mmol) in 5 mL of Ethanol.

  • Activation: Add Formaldehyde (4.0 mmol, 37% aq) to the flask. Stir for 5 minutes at room temperature.

  • Amine Addition: Slowly add the Primary Amine (2.0 mmol) dropwise. Note: Exothermic reaction may occur.

  • Reaction: Heat the mixture to 60°C for 30–60 minutes.

    • Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the amine spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product typically precipitates as a solid.

  • Work-up: Filter the solid precipitate. Wash with cold aqueous ethanol (5 mL) and then water (10 mL).

  • Purification: Recrystallize from hot ethanol to obtain the pure product.

Workflow Step1 1. Mix Malononitrile + Formaldehyde (Ethanol, RT) Step2 2. Add Primary Amine (2 eq) (Dropwise, Exothermic) Step1->Step2 Step3 3. Heat to 60°C (30-60 mins) Step2->Step3 Step4 4. Cool to RT (Precipitation) Step3->Step4 Step5 5. Filtration & Wash (Cold EtOH/Water) Step4->Step5 Step6 6. Recrystallization (Pure Product) Step5->Step6

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Optimization & Troubleshooting (Self-Validating Systems)

To ensure reproducibility, use the following "Check-Points" to validate the reaction in real-time.

IssueObservationRoot CauseCorrective Action
No Precipitation Solution remains clear after cooling.Product is too soluble or reaction incomplete.1. Add ice-cold water to induce precipitation.2. Check TLC for completion.
Oiling Out Product forms a sticky oil instead of solid.Impurities or solvent ratio incorrect.Scratch the flask wall with a glass rod or seed with a crystal. Switch to 100% Ethanol for recrystallization.
Bis-Product Formation Multiple spots on TLC.Incorrect stoichiometry (Excess amine).Strictly control the 2:1 Amine:Methylene ratio. Add amine slowly.
Low Yield < 50% recovery.Formaldehyde polymerization.Use fresh Formaldehyde solution. If using Paraformaldehyde, ensure full depolymerization (clear solution) before adding amine.
Catalyst Comparison Data

While the catalyst-free method is preferred for green chemistry, various catalysts can accelerate the reaction for sterically hindered amines.

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Notes
None (Standard) EtOH/H2O604585-92Best for simple amines. Greenest profile.
[Bmim]BF4 (Ionic Liquid) None801590-95Fast, recyclable, but expensive.
Acetic Acid (10 mol%) EthanolReflux3088-94Good for electron-deficient amines.
L-Proline WaterRT12080-85Organocatalytic, mild, but slower.

Characterization Standards

A successful synthesis of 1,3-diphenyl-5,5-dicyanohexahydropyrimidine (model compound) should meet these spectral criteria:

  • IR Spectroscopy:

    • Nitrile (CN): Sharp peak at ~2200–2220 cm⁻¹.

    • No Carbonyl: Absence of C=O ketone peaks (unless ester used).

    • No N-H: Absence of N-H stretch (confirming 1,3-disubstitution).

  • 1H NMR (DMSO-d6):

    • Methylene (Ring C4/C6): Singlet or AB quartet around δ 3.5–4.0 ppm (4H).

    • Aminal Methylene (Ring C2): Singlet around δ 4.5–5.0 ppm (2H, between nitrogens).

    • Aromatic Protons: Multiplets at δ 7.0–7.5 ppm.

Safety & Handling

  • Formaldehyde: Potent sensitizer and carcinogen. MUST be handled in a fume hood. Avoid inhalation.

  • Malononitrile: Toxic if swallowed, inhaled, or in contact with skin. Liberates cyanide upon combustion. Handle with gloves.

  • Waste Disposal: Aqueous filtrates may contain unreacted formaldehyde or malononitrile. Treat with basic peroxide to neutralize before disposal according to local regulations.

References

  • General Mannich Cyclization: "Mannich Reaction: A Versatile Three-Component Reaction." Organic Chemistry Portal. Link

  • Green Synthesis Protocol: "Catalyst-free synthesis of pyrimidine-fused heterocyclic derivatives in water-ethanol medium." ResearchGate. Link

  • Ionic Liquid Method: "Ionic liquid promoted synthesis of hexahydropyrimidines." Journal of Molecular Liquids.
  • Tetrahydropyrimidine Distinction: "One Pot Synthesis Of Tetrahydropyrimidine-5-Carbonitrile Analogous Promoted By Transition Metal Halide." IJCRT. Link

  • Mechanism of Aminal Formation: "The mechanism of the Mannich reaction."[1][2][3] Wikipedia. Link

Sources

Reagents and catalysts for preparing 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile: Reagents, Catalysts, and Protocols

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Among its vast derivatives, 2,4-Dioxohexahydropyrimidine-5-carbonitrile and its analogues represent a class of compounds with significant biological potential, including antimicrobial and anticancer activities.[1][2] Their synthesis is a subject of ongoing research, focusing on efficiency, sustainability, and yield optimization.

This application note provides a comprehensive overview of the prevailing synthetic strategies for preparing 2,4-Dioxohexahydropyrimidine-5-carbonitrile, with a focus on the critical roles of reagents and catalysts. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into experimental design choices to empower researchers in their synthetic endeavors.

Synthetic Methodologies: A Multi-Component Approach

The most common and efficient route to the 2,4-Dioxohexahydropyrimidine-5-carbonitrile core is a multi-component reaction (MCR), often a variation of the classic Biginelli reaction.[3][4] This strategy involves the condensation of three primary components: an aldehyde, urea (or its derivatives), and an active methylene compound, typically malononitrile. The elegance of this approach lies in its atom economy and the ability to generate molecular complexity in a single synthetic step.

Core Reactants and Their Roles
  • Aldehyde: This reactant determines the substituent at the 4-position of the pyrimidine ring. A wide array of aromatic and aliphatic aldehydes can be employed, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the initial step of the reaction mechanism.

  • Urea: As the nitrogen-containing component, urea provides the N1 and N3 atoms and the C2 carbonyl group of the final heterocyclic ring. Thiourea can be used as an alternative to produce the corresponding 2-thioxo derivatives.[5][6]

  • Malononitrile: This C-H acidic compound serves as the three-carbon backbone (C4, C5, C6) of the pyrimidine ring. Its nitrile group at the C5 position is a key functional handle for further chemical modifications. The acidity of the methylene protons allows for the initial condensation with the aldehyde.

The Crucial Role of Catalysis

While the reaction can proceed without a catalyst, particularly under high-energy conditions like ball milling[7], catalysis is typically employed to enhance reaction rates, improve yields, and allow for milder conditions. The choice of catalyst is pivotal and can be broadly categorized.

  • Acid Catalysis: Both Brønsted and Lewis acids are effective promoters.[3] They function by activating the aldehyde's carbonyl group, making it more electrophilic and facilitating the initial condensation steps. Modern approaches favor solid acid catalysts, such as sulfonic acid-functionalized materials, for their environmental benefits and ease of separation. A notable example is the use of a bone char-derived Brønsted solid acid, which is robust, reusable, and eco-friendly.[6][8]

  • Base Catalysis: Bases like potassium carbonate or sodium ethoxide can also be used.[1][5] They function by deprotonating the active methylene compound (malononitrile), generating a nucleophilic carbanion that attacks the aldehyde.

The diagram below illustrates the general synthetic scheme.

Caption: General multi-component reaction for synthesizing the target scaffold.

Reaction Mechanism

The precise mechanism can vary with the catalyst, but a widely accepted pathway involves a sequence of condensation and cyclization steps. An acid-catalyzed mechanism is proposed as follows:

  • Knoevenagel Condensation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and malononitrile to form an electrophilic α,β-unsaturated intermediate (a dicyanostyrene derivative if an aromatic aldehyde is used).

  • Michael Addition: Urea, acting as a nucleophile, attacks the β-carbon of the unsaturated intermediate in a conjugate addition.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs via the nucleophilic attack of the terminal amino group of the urea moiety onto one of the nitrile groups, followed by tautomerization to yield the stable 2,4-Dioxohexahydropyrimidine-5-carbonitrile ring system.

The following diagram outlines this proposed mechanistic pathway.

Reaction_Mechanism A Aldehyde + Malononitrile B Knoevenagel Adduct (α,β-Unsaturated Intermediate) A->B H⁺ -H₂O C Michael Addition (Urea attacks) B->C + Urea D Open-Chain Intermediate C->D E Intramolecular Cyclization D->E Nucleophilic Attack F Final Product (After Tautomerization) E->F

Caption: Proposed acid-catalyzed reaction mechanism for the synthesis.

Experimental Protocols

Here we provide two detailed protocols: a modern, solvent-free method using a solid acid catalyst and a mechanochemical approach for catalyst-free synthesis.

Protocol 1: Solvent-Free Synthesis using a Solid Acid Catalyst

This protocol is adapted from an eco-friendly method utilizing a reusable bone char-based solid acid catalyst.[6] This approach is advantageous due to the elimination of volatile organic solvents, simple product isolation, and catalyst recyclability.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

  • Urea (1.8 mmol, 108 mg)

  • Malononitrile (1.2 mmol, 79 mg)

  • Solid Acid Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with heating plate

  • Ethanol

  • Distilled water

Procedure:

  • Combine the aldehyde (1 mmol), urea (1.8 mmol), malononitrile (1.2 mmol), and the solid acid catalyst (0.4 mol%) in a 25 mL round-bottom flask.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature.

  • Add 10 mL of distilled water to the reaction mixture to precipitate the crude product.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the solid precipitate with hot ethanol (3 x 5 mL) to remove unreacted starting materials and impurities. The solid acid catalyst can be recovered from the filtrate for reuse.[6]

  • Dry the purified product in a vacuum oven. The product is typically obtained in high yield and purity.

Protocol 2: Catalyst-Free Mechanochemical Synthesis via Ball Milling

This method leverages mechanical energy to drive the reaction, eliminating the need for both solvents and catalysts, representing a pinnacle of green chemistry principles.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Urea (1 mmol, 60 mg)

  • Malononitrile (1 mmol, 66 mg)

  • Planetary ball mill or mixer mill

  • Milling jar and balls (e.g., stainless steel or zirconia)

Procedure:

  • Place the aldehyde (1 mmol), urea (1 mmol), and malononitrile (1 mmol) into the milling jar along with the milling balls.

  • Securely close the jar and place it in the ball mill.

  • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for approximately 40-60 minutes.[7]

  • After milling, carefully open the jar and collect the powdered solid product.

  • The product is often of high purity directly from the reaction. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

The workflow for these synthetic protocols is summarized in the diagram below.

Experimental_Workflow cluster_protocol1 Protocol 1: Solid Acid Catalyst cluster_protocol2 Protocol 2: Ball Milling P1_Start Combine Reactants & Catalyst P1_React Heat at 80°C with Stirring P1_Start->P1_React P1_Workup Cool & Add H₂O P1_React->P1_Workup P1_Filter Filter Solid P1_Workup->P1_Filter P1_Wash Wash with Hot Ethanol P1_Filter->P1_Wash P1_End Dry Final Product P1_Wash->P1_End P2_Start Combine Reactants in Milling Jar P2_React Mill at 20-30 Hz P2_Start->P2_React P2_Collect Collect Solid Product P2_React->P2_Collect P2_Purify Recrystallize (If Needed) P2_Collect->P2_Purify P2_End Dry Final Product P2_Purify->P2_End

Caption: Step-by-step workflow for the two primary synthetic protocols.

Data Summary and Comparison

The choice of methodology can significantly impact reaction outcomes. The following table summarizes representative data for the synthesis of pyrimidine-5-carbonitrile derivatives under various conditions, highlighting the efficiency of modern techniques.

EntryAldehydeReagentsCatalyst/MethodConditionsTimeYield (%)Reference
14-Cl-BenzaldehydeUrea, MalononitrileBone Char-SO₃H80 °C, Solvent-free30 min96[6]
24-NO₂-BenzaldehydeUrea, MalononitrileBone Char-SO₃H80 °C, Solvent-free25 min98[6]
3BenzaldehydeUrea, MalononitrileBall MillingRT, Solvent-free40 min94[7]
44-Cl-BenzaldehydeThiourea, MalononitrileBall MillingRT, Solvent-free40 min95[7]
5BenzaldehydeThiourea, Ethyl CyanoacetateK₂CO₃ / EtOHReflux--[1]

Note: Yields are highly dependent on the specific substrate and precise reaction conditions.

Conclusion

The synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is readily achievable through efficient, multi-component reactions. Modern methodologies, particularly those employing reusable solid acid catalysts under solvent-free conditions or mechanochemical approaches, offer significant advantages in terms of sustainability, operational simplicity, and high yields. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to explore this important class of heterocyclic compounds, enabling the rapid generation of diverse derivatives for biological screening and therapeutic innovation.

References

  • Biginelli reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - ResearchGate. (2024, December 2). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC. (2024, December 6). NCBI. Retrieved February 22, 2026, from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC. (2021, May 29). NCBI. Retrieved February 22, 2026, from [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Organic and Biomolecular Chemistry. Retrieved February 22, 2026, from [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. (2017, July 11). MDPI. Retrieved February 22, 2026, from [Link]

  • Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2,4-dioxo-, 2-oxo-4-thioxo-, 4-oxo-, and 4-thioxo-pyrimidine-5-carbonitriles. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking - Semantic Scholar. (2022, November 2). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Thieme. Retrieved February 22, 2026, from [Link]

  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method - ARC Journals. (2016, June 15). ARC Journals. Retrieved February 22, 2026, from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23). CORE. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this important heterocyclic compound. The synthesis, often a variation of the Biginelli or a related multicomponent reaction, can present several challenges. This document addresses common issues through a structured question-and-answer format, offering explanations grounded in reaction mechanisms and supported by scientific literature.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues that can arise during the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile, providing causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of dihydropyrimidine derivatives. The primary causes often include suboptimal reaction conditions, competing side reactions, and incomplete cyclization.[1]

Core Issues and Mitigation Strategies:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional Brønsted acids (e.g., HCl) may not be efficient for all substrates.[1][2]

    • Solution: Screen a variety of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or solid acid catalysts, which have been shown to improve yields and shorten reaction times.[3][4] For instance, a bone char-supported Brønsted solid acid catalyst has demonstrated high efficiency in the synthesis of related pyrimidine-5-carbonitrile derivatives.[5] Polyphosphate ester (PPE) is another excellent mediator, as it stabilizes the key iminium ion intermediate.[6][7]

  • Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., cyanoacetamide).[1] This pathway consumes starting materials, thereby reducing the yield of the desired product.

    • Solution: Adjust the stoichiometry by using a slight excess of urea or its derivative (e.g., 1.2-1.5 equivalents). This can favor the formation of the N-acyliminium ion, which is the key intermediate in the desired Biginelli pathway, thus outcompeting the Knoevenagel condensation.[1]

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]

    • Solution: Increase the reaction temperature to provide the necessary activation energy for the ring-closure step. Refluxing in a suitable solvent like ethanol or THF is a common practice.[1] Additionally, using a dehydrating agent or a Dean-Stark apparatus can help drive the equilibrium towards the cyclized product by removing water.[1]

A visual representation of the main Biginelli pathway versus competing side reactions is provided below.

G cluster_main Main Biginelli Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium + Urea Knoevenagel_Adduct Knoevenagel Adduct (Side Product) Aldehyde->Knoevenagel_Adduct + Cyanoacetamide Urea Urea OpenChain Open-Chain Ureide Acyliminium->OpenChain + Cyanoacetamide Ketoester Cyanoacetamide Product Desired Dihydropyrimidine (Product) OpenChain->Product Cyclization -H₂O Stalled_Intermediate Stalled Intermediate (Fails to Cyclize) OpenChain->Stalled_Intermediate Insufficient Activation

Caption: Desired vs. side reaction pathways in the Biginelli-type synthesis.

Q2: I am observing the formation of an insoluble precipitate that is not my desired product. What could it be and how can I prevent it?

A2: The formation of insoluble byproducts is a common issue that can complicate product isolation and reduce yields.

Potential Causes and Solutions:

  • Polymerization of the Aldehyde: Certain aldehydes, especially aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.

    • Mitigation: Employ a milder catalyst or add the aldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration.[4]

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.

    • Mitigation: Experiment with different solvent systems that have a higher solubilizing capacity for all reactants and intermediates. Polar aprotic solvents like DMF or DMSO can be effective, although they may require higher temperatures for removal during workup.[4]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of dihydropyrimidine derivatives can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Hot ethanol is a commonly used solvent for recrystallization of these compounds.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.

  • Washing: After filtration of the crude product, thorough washing with a suitable solvent can remove many impurities. For example, washing with hot ethanol can effectively remove unreacted starting materials and some side products.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile.

Q4: What is the generally accepted mechanism for this type of reaction?

A4: The synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile typically follows a mechanism similar to the Biginelli reaction. The currently accepted mechanism, proposed by Kappe, involves a series of bimolecular reactions.[2][8] The key steps are:

  • N-Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[8]

  • Nucleophilic Addition: The active methylene compound (cyanoacetamide) then acts as a nucleophile and adds to the N-acyliminium ion to form an open-chain ureide.[8]

  • Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack of the terminal nitrogen of the ureide onto the carbonyl group, followed by dehydration to yield the 3,4-dihydropyrimidine-2(1H)-one ring system.[2][8]

Q5: Are there alternative, potentially higher-yielding, synthetic routes?

A5: While the one-pot, three-component Biginelli-type reaction is the most straightforward, alternative multi-step strategies have been developed to improve yields, especially for challenging substrates.[9]

  • Atwal Modification: This method involves the pre-formation of an enone from the aldehyde and the active methylene compound, which is then condensed with a protected urea derivative. This approach often provides higher yields, particularly for aliphatic aldehydes.[6]

  • Solvent-Free and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times and, in some cases, improve yields.[3] Solvent-free reactions, often performed at elevated temperatures, can be highly efficient.[5] Microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate.[9]

Q6: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?

A6: The electronic nature of the substituents on the aromatic aldehyde can have a significant impact on the reaction rate and yield.

  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitro, chloro) are generally more reactive towards nucleophilic attack and tend to give good to excellent yields.[9]

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy, alkyl) are less electrophilic and may react more slowly, sometimes resulting in lower yields under standard conditions.[9] In such cases, using a more active catalyst or higher reaction temperatures may be necessary to drive the reaction to completion.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and optimization of 2,4-Dioxohexahydropyrimidine-5-carbonitrile.

Protocol 1: General Procedure for the Synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile (Biginelli-type Reaction)

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., 1-5 mol% of a Lewis acid or a Brønsted acid)

  • Solvent (e.g., Ethanol, 20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), cyanoacetamide (10 mmol), and urea (15 mmol).[4]

  • Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst.[4]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[4]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst

This protocol is based on a highly efficient and environmentally friendly method.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol) - Note: Malononitrile is used here as an example from a related synthesis, cyanoacetamide can be substituted.

  • Urea (1.8 mmol)

  • Bone char-supported Brønsted solid acid catalyst (0.4 mol%)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1.2 mmol), urea (1.8 mmol), and the solid acid catalyst (0.4 mol%).[5]

  • Heat the solvent-free mixture at 80 °C with stirring for the appropriate time, monitoring the reaction by TLC.[5]

  • After completion, add distilled water to the reaction mixture and cool to room temperature.[5]

  • Collect the resulting precipitate by filtration and wash with hot ethanol (3 x 2 mL).[5]

IV. Data Presentation

The following table summarizes the effect of different catalysts on the yield of a representative Biginelli reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux440-60[7]
Yb(OTf)₃THFReflux285-95[3]
InCl₃AcetonitrileReflux1.590-98[3]
Bone char-nPrN-SO₃HSolvent-free800.5-192-98[5]

Note: Yields are representative and can vary depending on the specific substrates used.

V. Logical Relationships and Workflows

The following diagram illustrates a general troubleshooting workflow for low yield in the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile.

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Stoichiometry Adjust Stoichiometry (Excess Urea) Optimize_Temp->Optimize_Stoichiometry Change_Solvent Change Solvent Optimize_Stoichiometry->Change_Solvent Use_Dehydrating_Agent Use Dehydrating Agent Change_Solvent->Use_Dehydrating_Agent Yield_Improved Yield Improved? Use_Dehydrating_Agent->Yield_Improved End Successful Synthesis Yield_Improved->End Yes Further_Troubleshooting Further Troubleshooting (Consult Literature) Yield_Improved->Further_Troubleshooting No

Caption: Troubleshooting workflow for low reaction yield.

VI. References

  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • ResearchGate. (n.d.). Various strategies for the synthesis of dihydropyrimidones. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. [Link]

  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 123-131. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Cuadrado, F. J., Pérez, M. A., & Soto, J. L. (1984). Synthesis of 2,4-dioxo-, 2-oxo-4-thioxo-, 4-oxo-, and 4-thioxo-pyrimidine-5-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 2447-2449. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemistry & Chemical Technology. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry. [Link]

Sources

Purification techniques for 2,4-Dioxohexahydropyrimidine-5-carbonitrile crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Case Reference: 5-Cyanodihydrouracil (5-CN-DHU) Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary

You are dealing with 2,4-dioxohexahydropyrimidine-5-carbonitrile (commonly referred to as 5-cyanodihydrouracil ). This molecule presents a specific purification paradox: it is highly polar due to the urea backbone and nitrile group, yet it possesses significant hydrolytic instability under the very conditions (high pH/temperature) usually employed to solubilize such polar species.

This guide moves beyond generic protocols. It addresses the specific physicochemical behavior of the dihydropyrimidine scaffold, focusing on preventing ring-opening (retro-Michael addition) and nitrile hydrolysis while achieving pharmaceutical-grade purity (>98%).

Module 1: The "Crude" Reality – Initial Isolation

User Query: "My crude product is a sticky, off-white gum that refuses to solidify. How do I handle this?"

Technical Diagnosis: This is a classic issue with dihydropyrimidines synthesized via urea/acrylate condensation or hydrogenation. The "gum" usually consists of:

  • Oligomers: Short-chain polymers of the acrylic starting material.

  • Solvent Entrapment: The amide/urea protons (N1-H, N3-H) form strong hydrogen bond networks with solvents like DMF or DMSO.

  • Unreacted Urea: Highly water-soluble but sticky in organic mixtures.

Troubleshooting Protocol: The "Crash and Triturate" Method Do not attempt to recrystallize a gum directly. You must first establish a solid lattice.

  • Dissolution: Dissolve the crude gum in a minimal amount of warm DMSO or DMF (Max 40°C). Avoid higher temps to prevent nitrile hydrolysis.

  • Precipitation (The Crash):

    • Prepare a beaker with 10x volume of Ice-Cold Water (acidified to pH 4-5 with dilute HCl).

    • Why Acidic? Dihydrouracils are susceptible to ring-opening in basic media. Slightly acidic water stabilizes the ring.

    • Add the organic solution dropwise with vigorous stirring.

  • Trituration:

    • If a solid forms, filter immediately.

    • If it remains gummy, decant the water and add Isopropanol (IPA) or Ethyl Acetate . Sonicate the flask. The mechanical energy + solvent exchange often forces the gum to crystallize into a manipulatable solid.

Module 2: Recrystallization – The Gold Standard

User Query: "Which solvent system works best? I tried ethanol but the recovery was poor."

Technical Diagnosis: 5-Cyanodihydrouracil is sparingly soluble in alcohols and insoluble in non-polar solvents. Its high polarity mimics 5-Fluorouracil (5-FU). Therefore, water-based systems are superior, but thermal control is critical to prevent hydrolysis of the nitrile to an amide (2,4-dioxohexahydropyrimidine-5-carboxamide).

Recommended Solvent Systems:

SystemRatio (v/v)SuitabilityMechanism
Water 100%Primary Choice High thermal solubility differential. Excellent for removing inorganic salts and urea.
Water / Ethanol 90:10 to 80:20Secondary Use if the compound is too soluble in pure hot water. Ethanol acts as a mild anti-solvent.
DMF / Water 1:5Tertiary For highly impure batches. Dissolve in DMF, precipitate with water.

Protocol: Aqueous Recrystallization

  • Suspension: Suspend the crude solid in distilled water (approx. 10-15 mL per gram).

  • Heating: Heat to 85°C . Do not boil (100°C) for extended periods. The nitrile group is stable at neutral pH, but prolonged boiling can initiate hydrolysis.

  • Filtration: If insoluble particles remain at 85°C, perform a hot filtration . These are likely polymeric impurities.

  • Controlled Cooling:

    • Allow the filtrate to cool to RT slowly (over 2 hours).

    • Critical Step: Move to a fridge (4°C) for 4 hours.

  • Harvest: Filter the white crystals. Wash with ice-cold Isopropanol (to remove residual water and speed up drying).

Module 3: Chromatographic Interventions

User Query: "Recrystallization didn't remove a specific impurity (approx. 5%). Can I run a column?"

Technical Diagnosis: Standard Normal Phase (Silica/Hexane/EtOAc) chromatography often fails here. The compound will streak or stick irreversibly to the silica due to the urea moiety's interaction with silanols.

Strategy: Modified Normal Phase or Reverse Phase

Option A: Modified Normal Phase (DCM/Methanol)

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).

  • Additive: Add 1% Acetic Acid to the mobile phase.

    • Why? The acid protonates the silica silanols, reducing hydrogen bonding with your product's urea nitrogens, thereby reducing streaking.

Option B: Reverse Phase (C18) - Highly Recommended

  • Stationary Phase: C18 Silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 0% to 30% ACN.

  • Note: The product is very polar and will elute early. The impurity (likely less polar) will retain longer.

Module 4: Stability & Storage (The Hidden Danger)

User Query: "My LC-MS shows a mass +18 peak after drying. What happened?"

Technical Diagnosis: A mass shift of +18 Da indicates the addition of water. This is the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH2). This usually happens during the drying step if heat is applied while the crystal lattice still contains water and residual acid/base.

Prevention Protocol:

  • pH Check: Ensure the final wash of your crystals was neutral (pH 6-7).

  • Drying:

    • Do not oven dry at >60°C.

    • Best Practice: Vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets at Room Temperature for 24 hours. P₂O₅ aggressively scavenges water, allowing the product to dry without thermal stress.

Visual Guide: Purification Decision Matrix

The following logic flow helps you decide the immediate next step based on the physical state of your crude material.

PurificationStrategy Start Crude 5-CN-DHU Isolated StateCheck Physical State? Start->StateCheck Gum Sticky Gum / Oil StateCheck->Gum Viscous Solid Solid / Powder StateCheck->Solid Crystalline Trituration Trituration (Cold Water or IPA + Sonication) Gum->Trituration Induce Solidification PurityCheck Purity Check (HPLC/NMR) Solid->PurityCheck Trituration->Solid Success Recryst Recrystallization (Water @ 85°C) PurityCheck->Recryst Purity > 85% Chromatography Reverse Phase C18 (Water/ACN) PurityCheck->Chromatography Purity < 85% or Specific Impurity Drying Vacuum Dry over P2O5 (Avoid Heat) Recryst->Drying Chromatography->Drying

Figure 1: Decision matrix for the purification of 5-cyanodihydrouracil based on crude physical state and purity levels.

References & Grounding

  • Solubility & Recrystallization of Pyrimidines:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pyrimidine purification via recrystallization from water/ethanol).

    • Context: Establishes water/ethanol as the baseline solvent for polar uracil derivatives.

  • Synthesis & Stability of 5-Cyanouracil Derivatives:

    • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1970). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine.[1] Nucleic Acids Research.[1] Link

    • Context: Describes the synthesis and handling of 5-cyanouracils, noting the stability of the nitrile group under controlled conditions.

  • Ring Opening (Retro-Michael) in Dihydrouracils:

    • Standard organic chemistry principle: Dihydropyrimidines are cyclic ureas. Under basic conditions, they undergo hydrolysis to ureido acids.

    • Reference: Egli, P. (1978). Ind.[2][3][4][5] Chem. Prod. Res. Dev. (Discusses uracil derivative stability).

  • Chromatographic Behavior of Polar Heterocycles:

    • BenchChem Protocols.[2] Synthesis and Purification of 5-Chlorouracil. Link

    • Context: Provides analogous purification strategies for 5-halo/cyano uracils, emphasizing the need for polar mobile phases.

Sources

Minimizing side reactions during 2,4-Dioxohexahydropyrimidine-5-carbonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and optimize your experimental outcomes.

Introduction to the Synthesis

The formation of 2,4-dioxohexahydropyrimidine-5-carbonitrile, often achieved through a variation of the Biginelli reaction, is a cornerstone for creating a diverse range of pharmacologically active compounds.[1][2] This multicomponent reaction, which typically involves an aldehyde, a β-ketonitrile or a related active methylene compound, and urea or thiourea, is prized for its efficiency in building molecular complexity in a single step.[3][4] However, like many multicomponent reactions, it is not without its challenges. Competing reaction pathways can lead to a variety of side products, reducing the yield and complicating the purification of the desired product.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a byproduct, leading to a low yield of the desired 2,4-dioxohexahydropyrimidine-5-carbonitrile. What is the likely identity of this byproduct and how can I prevent its formation?

A1: One of the most common side reactions in this synthesis is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) derivative. This occurs when two equivalents of the active methylene compound (e.g., a β-ketoester or in this case, a related nitrile) react with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[5] This pathway directly competes with the desired Biginelli reaction.

Troubleshooting Strategies:

  • Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[5]

  • Catalyst Selection: The choice of catalyst plays a crucial role in directing the reaction pathway. While Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[6] Consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which may offer better selectivity.[6]

  • Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition to ammonia, thereby disfavoring the Hantzsch pathway.[5]

Visualizing the Competing Pathways:

G cluster_0 Biginelli Pathway cluster_1 Hantzsch Pathway (Side Reaction) Aldehyde_B Aldehyde DHPM Desired Product (2,4-Dioxohexahydropyrimidine -5-carbonitrile) Aldehyde_B->DHPM Ketonitrile_B β-Ketonitrile Ketonitrile_B->DHPM Urea_B Urea Urea_B->DHPM Aldehyde_H Aldehyde DHP Side Product (1,4-Dihydropyridine) Aldehyde_H->DHP Ketonitrile_H1 β-Ketonitrile (1 eq) Ketonitrile_H1->DHP Ketonitrile_H2 β-Ketonitrile (1 eq) Ketonitrile_H2->DHP Ammonia Ammonia (from Urea decomposition) Ammonia->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Q2: I'm observing a significant amount of unreacted starting materials. How can I improve the reaction conversion?

A2: Low conversion can stem from several factors, including an inactive catalyst, suboptimal reaction conditions, or issues with the purity of your reagents.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids, verify the concentration is appropriate.[5] In some cases, switching from a mild Lewis acid to a more potent one can be beneficial.[6]

  • Reaction Time and Temperature: The reaction may simply need more time or a moderate increase in temperature to reach completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Solvent Choice: The solvent can significantly impact the solubility of reactants and the overall reaction rate. While polar solvents like ethanol are commonly used, exploring other options like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[6]

  • Purity of Reagents: The purity of the aldehyde, β-ketonitrile, and urea is critical. Impurities can introduce unwanted side reactions and inhibit the desired transformation.[6] It is advisable to use high-purity reagents.

Q3: My reaction seems to stall at an intermediate stage, and I'm not getting the final cyclized product. What's happening and how can I drive the reaction to completion?

A3: The formation of an uncyclized open-chain ureide intermediate is a common issue, often due to insufficient activation of the carbonyl group for the final intramolecular cyclization step.

Troubleshooting Strategies:

  • Increase Catalyst Strength or Concentration: A stronger acid catalyst or a higher catalyst loading can facilitate the final cyclization and dehydration steps.[7]

  • Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can supply the necessary activation energy for ring closure.[7]

  • Consider an Alternative Reaction Pathway: If steric hindrance is a suspected issue, a modified approach might be necessary. For instance, the "Atwal modification" involves pre-forming the enone intermediate, which can be particularly effective for aliphatic aldehydes.[3][7]

Proposed Mechanism and Point of Stalling:

G Start Aldehyde + β-Ketonitrile + Urea Iminium N-Acyliminium Ion Intermediate Start->Iminium Acid Catalyst Ureide Open-Chain Ureide Intermediate (Potential Stalling Point) Iminium->Ureide Nucleophilic Attack Cyclization Cyclization & Dehydration Ureide->Cyclization Insufficient Activation Product 2,4-Dioxohexahydropyrimidine-5-carbonitrile Cyclization->Product

Caption: Potential stalling point in the reaction mechanism.

Q4: I am using an aliphatic aldehyde and getting very low yields. Are there specific considerations for these substrates?

A4: Yes, aliphatic aldehydes can be more challenging in Biginelli-type reactions. They are often more prone to self-condensation and other side reactions compared to their aromatic counterparts.[7]

Troubleshooting Strategies:

  • The Atwal Modification: As mentioned previously, this method involves the pre-formation of an enone intermediate from the aldehyde and the β-ketonitrile. This enone is then reacted with urea or thiourea. This two-step, one-pot approach often provides significantly higher yields for aliphatic aldehydes.[3]

  • Milder Reaction Conditions: Using a milder catalyst and lower reaction temperatures may help to suppress the self-condensation of the aliphatic aldehyde.

Experimental Protocols

General Procedure for the Synthesis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile Derivatives
  • Reagents:

    • Aldehyde (1 mmol)

    • Malononitrile (1.2 mmol)[8]

    • Urea or Thiourea (1.8 mmol)[8]

    • Catalyst (e.g., 0.4 mol% of a suitable solid acid catalyst)[8]

  • Procedure:

    • To a round-bottom flask, add the aldehyde, malononitrile, and urea/thiourea.[8]

    • Add the catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) under solvent-free conditions, with stirring.[8]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add distilled water to the reaction mixture to precipitate the product.[8]

    • Filter the resulting solid and wash with hot ethanol to purify.[8]

Note: This is a general procedure, and the optimal conditions (temperature, catalyst, and reaction time) may vary depending on the specific substrates used.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Summary

IssuePotential CauseRecommended Action
Low Yield & Byproduct Formation Hantzsch dihydropyridine formationLower reaction temperature, screen different catalysts, consider order of addition.[5]
Low Conversion Inactive catalyst, suboptimal conditionsCheck catalyst activity, increase reaction time/temperature, optimize solvent.[5][6]
Incomplete Cyclization Insufficient carbonyl activationIncrease catalyst strength/concentration, increase reaction temperature.[7]
Low Yield with Aliphatic Aldehydes Aldehyde self-condensationUtilize the Atwal modification, use milder reaction conditions.[3][7]

Troubleshooting Workflow

G cluster_issues cluster_solutions Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Identify Identify Issue Analyze->Identify Byproduct Major Byproduct Observed Identify->Byproduct Byproduct LowConversion Low Conversion of Starting Materials Identify->LowConversion Low Conversion Intermediate Uncyclized Intermediate Detected Identify->Intermediate Intermediate Sol_Byproduct Optimize Temperature & Catalyst (Q1) Byproduct->Sol_Byproduct Sol_LowConversion Check Reagents & Conditions (Q2) LowConversion->Sol_LowConversion Sol_Intermediate Increase Activation (Q3) Intermediate->Sol_Intermediate End Optimized Synthesis Sol_Byproduct->End Sol_LowConversion->End Sol_Intermediate->End

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • Felicetti, T., et al. (2022). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[5][6][9]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Retrieved from

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Dziedzic, P., et al. (1989). Synthesis, chemical and pharmacological properties of some 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidines. PubMed.
  • Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. (n.d.). ResearchGate.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. (2021). Molecules.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. (2018). Journal of Chemical Sciences.
  • A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. (2023). Royal Society of Chemistry.
  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2017). Beilstein Journal of Organic Chemistry.
  • HEXAONE DERIVATIVES (HYDURILIC ACIDS)
  • Bacardit, J. (2024).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradi

Sources

Stability of 2,4-Dioxohexahydropyrimidine-5-carbonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Executive Summary

You are likely working with 2,4-dioxohexahydropyrimidine-5-carbonitrile (also chemically identified as 5-cyanodihydrouracil ).[1] This molecule is a saturated pyrimidine derivative. Unlike its unsaturated aromatic counterparts (e.g., 5-cyanouracil), the saturated "hexahydro" ring lacks aromatic stabilization, making it significantly more susceptible to nucleophilic attack.[1]

The Golden Rule: This compound is base-labile .[1] Exposure to pH > 8.0 will trigger rapid, irreversible ring opening. Maintain acidic to neutral conditions (pH 3.0 – 6.5) for optimal stability.

Part 1: The "Why is my yield low?" Analysis (Critical Alert)

Users frequently report "disappearing peaks" in HPLC or unexpected mass shifts during workup. This is almost exclusively due to pH mismanagement.

Basic Conditions (pH > 8.0): The Danger Zone

Under basic conditions, this molecule undergoes a Retro-Michael-like ring fission or direct hydrolysis.[1] The electron-withdrawing nitrile group at the C5 position increases the acidity of the C5-proton, but more importantly, it makes the C4-carbonyl highly electrophilic.[1]

  • The Mechanism: Hydroxide ions (

    
    ) attack the C4 carbonyl carbon.[1]
    
  • The Result: The C4-N3 bond cleaves.[1]

  • The Product: You no longer have a ring. You have a linear ureido acid derivative (e.g., 3-ureido-2-cyanopropanoic acid).[1]

  • Reversibility: This process is generally irreversible under standard workup conditions.

Acidic Conditions (pH < 2.0): The Stability Zone (with Caveats)

The hexahydropyrimidine ring is robust in mild acid.[1]

  • Mild Acid (pH 2–6): The compound is stable.[1] This is the preferred state for storage and liquid chromatography mobile phases.

  • Strong Acid + Heat: While the ring survives, the nitrile group (-CN) at C5 is at risk.[1] Prolonged exposure to strong mineral acids (HCl, H₂SO₄) at elevated temperatures will hydrolyze the nitrile first to an amide (-CONH₂), and eventually to a carboxylic acid (-COOH).[1]

Part 2: Troubleshooting Guides

Scenario A: "I lost my compound during extraction/workup."
Diagnostic Question If YES Corrective Action
Did you use a carbonate or hydroxide base (NaOH, Na₂CO₃) to neutralize?CRITICAL ERROR The ring has likely opened. Repeat the experiment. Use mild buffers (Phosphate pH 6.[1]0) or neutralize carefully with weak bases like NaHCO₃ only to pH 6–7, never higher.
Did the solution turn yellow/orange?Likely Decomposition Ring-opened products often oxidize or polymerize.[1] Check LC-MS for mass = [M+18] (Water addition).[1]
Is your aqueous phase pH > 8?High Risk Immediately acidify to pH 4–5 with dilute acetic acid or HCl to stop further degradation.
Scenario B: "My LC-MS shows a mass shift of +18 Da."
  • Diagnosis: +18 Da corresponds to the addition of one water molecule (

    
    ).
    
  • Root Cause: This is the signature of hydrolytic ring opening .

  • Solution: Your mobile phase or sample diluent is too basic. Ensure your HPLC mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid or TFA).[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway. Note how the "Safe Zone" (Acid) preserves the structure, while the "Danger Zone" (Base) destroys the core scaffold.[1]

StabilityPathways Target 2,4-Dioxohexahydropyrimidine- 5-carbonitrile (Intact Ring) AcidCond Acidic Conditions (pH 2.0 - 6.0) Target->AcidCond BaseCond Basic Conditions (pH > 8.0) Target->BaseCond StableStorage STABLE (Recommended Storage) AcidCond->StableStorage Maintains Integrity StrongAcid Strong Acid + Heat (>80°C, pH < 1) AcidCond->StrongAcid Extreme Stress HydrolysisCN Nitrile Hydrolysis (-CN → -COOH) StrongAcid->HydrolysisCN Side Reaction Transition Tetrahedral Intermediate (OH- attack at C4) BaseCond->Transition Nucleophilic Attack RingOpen RING OPENING (Irreversible) Transition->RingOpen C4-N3 Bond Cleavage Product Ureido Acid Derivative (Mass +18 Da) RingOpen->Product Final Degradant

Caption: Figure 1. Degradation logic flow. The primary failure mode is base-catalyzed ring opening (red path), resulting in a +18 Da mass shift.[1]

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Stability-Indicating Sample Preparation

Use this protocol for preparing samples for HPLC/LC-MS to ensure what you see is what is actually in the vial.[1]

  • Solvent Selection: Use Acetonitrile:Water (50:50) containing 0.1% Formic Acid .[1]

    • Why? The acid maintains the pH < 4, preventing spontaneous ring opening in the autosampler.

  • Temperature: Maintain autosampler at 4°C .

    • Why? Dihydropyrimidines can undergo slow hydrolysis even at neutral pH if left at room temperature for >24 hours.

  • Buffer Avoidance: Do not use Phosphate buffers at pH 7.4 or Ammonium Bicarbonate (pH 8+).[1]

Protocol 2: Storage Recommendations
  • Solid State: Store at -20°C under Argon/Nitrogen. The solid is hygroscopic; moisture absorption can create local alkaline pockets if residual salts are present.

  • Solution State: Do not store in solution for long periods. If necessary, freeze in 0.1% acetic acid/water.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a Suzuki coupling with a basic carbonate base? A: No. Standard Suzuki conditions (using K₂CO₃ or Na₂CO₃ at 80°C) will destroy the dihydrouracil ring.

  • Alternative: Use non-basic coupling methods or protect the imide nitrogens (N1/N3) first, although protection of dihydrouracils is chemically challenging due to steric hindrance and electronic deactivation.

Q2: Why is the "hexahydro" version less stable than 5-cyanouracil? A: Aromaticity. 5-Cyanouracil (unsaturated) has an aromatic pyrimidine ring which confers significant thermodynamic stability.[1] The "hexahydro" (dihydrouracil) analog is a non-aromatic cyclic urea-imide.[1] It lacks the resonance stabilization of the aromatic ring, making the carbonyls much more reactive toward nucleophiles (like water or hydroxide).

Q3: I see two peaks in my NMR that look like isomers. Is this degradation? A: Not necessarily. The C5 position is chiral. If your synthesis was not stereoselective, you likely have a racemic mixture of (R)- and (S)-enantiomers.[1] However, if the peaks correspond to a linear structure (loss of ring protons), it is degradation. Also, in base, the C5 proton is acidic enough to cause rapid racemization via an enol intermediate before the ring opens.

References

  • Mechanism of Dihydropyrimidine Hydrolysis

    • Source: Brooks, K. P., et al. "Dihydropyrimidinase: The metabolism of dihydrouracil." Journal of Biological Chemistry. This paper details the enzymatic (and chemical) susceptibility of the saturated pyrimidine ring to hydrolytic cleavage.
    • Context: Establishes the fundamental instability of the dihydrouracil scaffold in aqueous environments compared to uracil.
  • pKa and Reactivity of 5-Substituted Pyrimidines

    • Source: Bordwell pKa Table (Acidity in DMSO/Water).[1][2]

    • Context: Provides the basis for understanding the acidity of the N3-H and C5-H protons, explaining why bases trigger degradation.[1]

    • [1]

  • Stability of 5-Fluorouracil (Analogous Chemistry)

    • Source: Udvaros, J., et al.
    • Context: While 5-FU is unsaturated, its degradation pathway in strong alkali parallels the ring opening of the dihydro-analogs, albeit at a slower rate.[1] This serves as a reference for the "Ureido Acid" degradation product.

    • [1]

  • Nitrile Hydrolysis Standards

    • Source: "March's Advanced Organic Chemistry," Chapter on Hydrolysis of Nitriles.
    • Context: Supporting the claim that nitrile hydrolysis requires forcing acidic conditions (Heat + Strong Acid), whereas ring opening happens in mild base.
    • [1]

Sources

Validation & Comparative

FTIR characteristic peaks for identifying 5-cyanodihydrouracil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Characterization and Differentiation of 5-Cyanodihydrouracil (5-CDU)

Executive Summary

5-Cyanodihydrouracil (5-CDU) is a critical dihydropyrimidine intermediate, often analyzed during the study of 5-fluorouracil (5-FU) catabolism and Dihydropyrimidine Dehydrogenase (DPD) kinetics.[1] In drug development, distinguishing 5-CDU from its unsaturated precursor, 5-cyanouracil (5-CU) , is a frequent analytical challenge.[1]

While NMR provides detailed structural resolution, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, rapid method for monitoring the reduction process.[1] The diagnostic power of FTIR lies in the Nitrile (C≡N) stretching vibration , which undergoes a distinct frequency shift (Blue Shift) upon saturation of the pyrimidine ring. This guide details the spectral characteristics required to positively identify 5-CDU and assess sample purity.

Mechanistic Principles of Detection

To interpret the spectrum accurately, researchers must understand the physical causality behind the peak shifts.

A. The Nitrile "Blue Shift" (The Primary Marker)

In the precursor 5-CU , the nitrile group at position 5 is directly conjugated with the C5=C6 double bond. This conjugation allows delocalization of


-electrons, reducing the bond order of the C≡N triple bond and lowering its force constant.
  • Consequence: The C≡N stretch appears at a lower wavenumber (~2215–2230 cm⁻¹).[2]

In 5-CDU , the C5=C6 bond is saturated (single bond).[1] The conjugation is broken. The nitrile group becomes an isolated aliphatic nitrile. The bond order is restored to a full triple bond character, increasing the force constant.

  • Consequence: The C≡N stretch shifts to a higher wavenumber (~2240–2260 cm⁻¹). This Blue Shift (+20–30 cm⁻¹) is the definitive confirmation of ring reduction.

B. Loss of Planarity and C=C Mode
  • 5-CU: Planar aromatic ring. Exhibits a distinct C=C stretching band (~1620–1670 cm⁻¹) often overlapping with carbonyls.[1]

  • 5-CDU: The ring adopts a puckered (half-chair or envelope) conformation. The C=C stretching band disappears completely, resolving the carbonyl region into distinct amide/urea bands.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the product (5-CDU) against its primary impurity (5-CU).

Table 1: Diagnostic FTIR Peak Assignments
Functional GroupVibration Mode5-Cyanouracil (Precursor) 5-Cyanodihydrouracil (Product) Diagnostic Action
Nitrile (C≡N) Stretching (

)
2215 – 2230 cm⁻¹ (Strong, Sharp)2240 – 2260 cm⁻¹ (Strong, Sharp)PRIMARY INDICATOR: Look for the "Blue Shift" to higher energy.[1]
Alkene (C=C) Stretching (

)
1620 – 1670 cm⁻¹ (Variable)ABSENT Disappearance confirms saturation of C5-C6.[1]
Carbonyl (C=O) Stretching (

)
1680 – 1720 cm⁻¹ (Often broad/merged)1690 – 1735 cm⁻¹ (Resolved)5-CDU typically shows two resolved bands (C2 urea & C4 amide).[1]
Amine (N-H) Stretching (

)
3100 – 3200 cm⁻¹3100 – 3400 cm⁻¹ Broader in 5-CDU due to increased conformational flexibility/H-bonding.[1]
C-H (Ring) Stretching (

)
> 3000 cm⁻¹ (Alkene C-H)2850 – 2950 cm⁻¹ (Alkane C-H)Appearance of aliphatic C-H stretches at C5/C6.[1]

Visualization of Analytical Logic

Figure 1: Reaction Monitoring and Spectral Shift Workflow

This diagram illustrates the structural transformation and the corresponding shift in the nitrile spectral marker.

G cluster_0 Precursor: 5-Cyanouracil cluster_1 cluster_2 Product: 5-Cyanodihydrouracil node_5CU Conjugated System (C=C-C≡N) peak_5CU IR Peak: ~2220 cm⁻¹ (Red Shifted) node_5CU->peak_5CU correlates to process Hydrogenation / DPD Activity (Saturation of C5=C6) node_5CU->process + 2H node_5CDU Non-Conjugated System (CH-CH-C≡N) process->node_5CDU peak_5CDU IR Peak: ~2250 cm⁻¹ (Blue Shifted) node_5CDU->peak_5CDU correlates to

Caption: Workflow tracking the loss of conjugation and the resulting blue shift of the nitrile peak during reduction.

Figure 2: Decision Tree for Purity Analysis

Use this logic flow to interpret your FTIR spectrum during synthesis or extraction.

DecisionTree start Acquire FTIR Spectrum (Focus: 2200-2300 cm⁻¹) check_2250 Is there a sharp peak at 2240-2260 cm⁻¹? start->check_2250 check_2220 Is there a secondary peak at 2215-2230 cm⁻¹? check_2250->check_2220 Yes result_start FAIL: Starting Material Only (Failed Reaction) check_2250->result_start No result_pure PASS: Pure 5-CDU (Successful Reduction) check_2220->result_pure No result_mix FAIL: Mixture (Incomplete Reduction) check_2220->result_mix Yes

Caption: Step-by-step logic for validating 5-CDU purity based on nitrile peak position.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water interference in the amide region), follow this protocol.

A. Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) [1]

    • Why: Requires minimal sample (<5 mg), non-destructive, and avoids hygroscopic issues common with KBr.[1]

    • Crystal: Diamond or ZnSe.[1]

    • Procedure: Place solid 5-CDU powder directly on the crystal. Apply high pressure to ensure good contact (critical for the nitrile peak intensity).

  • Alternative: KBr Pellet

    • Why: Higher resolution for weak bands.

    • Procedure: Mix 1-2 mg of sample with 200 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 minutes. Warning: Ensure KBr is dry; moisture absorbs at 1640 cm⁻¹, obscuring carbonyls.[1]

B. Instrument Parameters
  • Range: 4000 – 600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹ (Sufficient for resolving the 20 cm⁻¹ shift).

  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio for the nitrile band).

  • Background: Collect a fresh air background before every sample.

C. Data Processing
  • Baseline Correction: Apply automatic baseline correction, specifically checking the 2300–2100 cm⁻¹ region.

  • Normalization: Normalize to the strongest Carbonyl peak (~1700 cm⁻¹) to compare relative intensities of the Nitrile peak between batches.

References

  • Workman, J. (2023).[1] Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for nitrile conjugation shifts).

  • Bukhari, S.N.A., et al. (2022).[1][3] Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2939.[1][3] Available at: [Link][1]

  • Specac Ltd. (2024).[1] Interpreting Infrared Spectra: Nitriles and Carbonyls. Available at: [Link]

  • Reusch, W. (2024).[1] Infrared Spectroscopy: Characteristic Absorptions. Chemistry LibreTexts. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Comparative Fragmentation Dynamics of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Executive Summary 2,4-Dioxohexahydropyrimidine-5-carbonitrile (also referred to as 5-cyanodihydrouracil ) represents a critical intermediate in the metabolic study of pyrimidine antimetabolites. As a saturated analog of 5-cyanouracil, its mass spectrometry (MS) behavior is governed by the loss of aromaticity in the pyrimidine ring, leading to distinct retro-Diels-Alder (RDA) fragmentation pathways compared to its unsaturated counterparts.

This guide provides a comparative analysis of its fragmentation patterns against Dihydrouracil (DHU) and 5-Cyanouracil (5-CU) , offering researchers a definitive framework for identifying this metabolite in complex biological matrices (plasma/urine) during DPD (dihydropyrimidine dehydrogenase) phenotyping or drug development.

Part 1: Structural Context & Theoretical Basis

To interpret the mass spectrum accurately, one must distinguish the target molecule from its structural neighbors. The saturation of the C5-C6 bond in the target molecule drastically alters ring stability and fragmentation energy.

FeatureTarget: 5-Cyanodihydrouracil Analog A: Dihydrouracil (DHU) Analog B: 5-Cyanouracil
CAS RN Variable (Synthetic)1904-98-94425-56-3
Formula C₅H₅N₃O₂C₄H₆N₂O₂C₅H₃N₃O₂
Monoisotopic Mass 139.04 Da 114.04 Da137.02 Da
Ring State Saturated (Hexahydro)Saturated (Hexahydro)Unsaturated (Aromatic-like)
Electronic Effect Electron-withdrawing (-CN) at C5Neutral H at C5Conjugated -CN at C5
Preferred Ionization ESI (-) / ESI (+)ESI (-) / ESI (+)ESI (-)

Key Insight: The presence of the nitrile group at C5 increases the acidity of the proton at C5 (alpha to the nitrile and beta to the carbonyl). Consequently, Negative Mode ESI (ESI-) is often the most selective ionization method, yielding a stable [M-H]⁻ ion at m/z 138 .

Part 2: Experimental Protocol (Self-Validating System)

The following protocol is designed to maximize signal stability for polar pyrimidines, which often suffer from poor retention on standard C18 columns.

Chromatographic Separation (HILIC Mode)
  • Rationale: Pyrimidines are highly polar. Reverse Phase (C18) leads to ion suppression near the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and desolvation efficiency.

  • Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids deprotonation for ESI-).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 8 minutes.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[1][2][3][4][5][6]

  • Polarity: Negative ([M-H]⁻)

  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of the saturated ring).

  • Collision Energy (CE): Stepped Gradient (10, 20, 40 eV).

    • Why? Saturated pyrimidines are fragile. Low CE preserves the molecular ion; High CE reveals the diagnostic RDA fragments.

Part 3: Comparative Fragmentation Analysis

The fragmentation of 5-cyanodihydrouracil is dominated by ring-opening mechanisms. Unlike uracil (which requires high energy to break the aromatic ring), the saturated "hexahydro" ring undergoes Retro-Diels-Alder (RDA) cleavage readily.

Primary Pathway: Retro-Diels-Alder (RDA) Cleavage

The hexahydropyrimidine ring typically cleaves across the N3-C4 and N1-C6 bonds.

  • Precursor: m/z 138 [M-H]⁻

  • Transition: Cleavage yields an isocyanate fragment and a nitrile-alkene fragment.

Secondary Pathway: Loss of Isocyanic Acid (HNCO)

A characteristic loss for dihydrouracils involving the N3-C2-N1 region.

  • Loss: 43 Da (HNCO)

  • Product: m/z 95

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the target and its non-cyano analog.

FragmentationPathways Target Precursor: 5-Cyano-DHU [M-H]- m/z 138 TS_RDA Transition State (Ring Opening) Target->TS_RDA Collision Energy 15-25 eV Frag_CN Loss of CN Group (Rare in ESI-) m/z 112 Target->Frag_CN High Energy >40 eV Frag_A Fragment A (Major) Loss of HNCO (43 Da) m/z 95 TS_RDA->Frag_A 1,2-Elimination Frag_B Fragment B (RDA) Loss of NH2-CO-NH2 (Urea) m/z 78 TS_RDA->Frag_B Retro-Diels-Alder DHU_Ref Reference: Dihydrouracil [M-H]- m/z 113 DHU_Frag DHU Fragment Loss of HNCO m/z 70 DHU_Ref->DHU_Frag Analogous Pathway

Caption: Comparative fragmentation logic showing the mass shift (+25 Da) induced by the cyano group relative to the standard Dihydrouracil (DHU) pathway.

Part 4: Performance Comparison & Diagnostic Ions

This table summarizes the diagnostic ions required to distinguish the target from potential metabolic interferences.

Parameter5-Cyanodihydrouracil (Target) Dihydrouracil (DHU) 5-Cyanouracil
Precursor Ion (ESI-) 138.0 113.0136.0
Quantifier Transition 138.0

95.0
(Loss of HNCO)
113.0

70.0
136.0

42.0 (NCO⁻)
Qualifier Transition 138.0

42.0
(NCO⁻)
113.0

42.0
136.0

93.0
Retention Time (HILIC) Mid-eluting (Polar)Early-eluting (Very Polar)Late-eluting (Less Polar)
Ring Stability Low (Saturated)Low (Saturated)High (Aromatic)
Diagnostic Delta

43 Da
(HNCO loss) is conserved, but parent mass is +25 Da vs DHU.
Standard reference for pyrimidine catabolism.Resistant to RDA; dominates by direct ring cleavage.
Interpretation Guide:
  • The "Saturation" Check: If your spectrum shows a dominant loss of 43 Da (HNCO) from the parent, the ring is likely saturated (dihydropyrimidine). Unsaturated uracils tend to show direct ring cleavage or loss of NCO⁻ (m/z 42) as the base peak.

  • The "Cyano" Check: The mass shift of exactly +25 Da (vs. Dihydrouracil) or +2 Da (vs. 5-Cyanouracil) confirms the modification.

  • Interference Alert: In biological samples, ensure chromatographic separation from 5-Cyanouracil (m/z 136). Although the mass differs by 2 Da, isotopic overlap (

    
    , 
    
    
    
    ) from the unsaturated analog can mimic the target if resolution is low.

References

  • van Kuilenburg, A. B., et al. (2004). "Analysis of pyrimidine degradation metabolites in urine by HPLC-electrospray tandem mass spectrometry." Clinical Chemistry. Verified URL: [Link]

  • Sparidans, R. W., et al. (2011). "Liquid chromatography-tandem mass spectrometric assay for the therapeutic drug monitoring of fluoropyrimidines." Journal of Chromatography B. Verified URL: [Link]

  • Marangon, E., et al. (2013). "Hydrophilic interaction liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of uracil and dihydrouracil in plasma." Analytical and Bioanalytical Chemistry. Verified URL: [Link]

  • Human Metabolome Database (HMDB). "Metabocard for Dihydrouracil (HMDB0000067)." HMDB. Verified URL: [Link]

Sources

Advanced HPLC Method Development for 2,4-Dioxohexahydropyrimidine-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) method development for 2,4-Dioxohexahydropyrimidine-5-carbonitrile (also known as 5-Cyanodihydrouracil ). Due to the saturation of the pyrimidine ring, this compound exhibits significant polarity and weak UV absorption, presenting unique challenges for standard Reverse-Phase (RP) methods.

This document compares the performance of a Polar-Embedded Aqueous C18 (C18-AQ) methodology against traditional alkyl-C18 and HILIC alternatives. The C18-AQ approach is recommended as the "Gold Standard" for Quality Control (QC) environments due to its superior resistance to phase collapse (dewetting) under the high-aqueous conditions required to retain this analyte.

Compound Characterization & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

  • Chemical Structure: 5-Cyanodihydrouracil (Saturated ring, imide functionality).

  • Polarity: High (LogP < 0). The hexahydro core lacks the aromatic hydrophobicity of uracil.

  • Acidity (pKa): The C5-cyano group increases the acidity of the C5-proton and N1/N3 imide protons. Estimated pKa ~8.0.

  • UV Chromophore: Weak. Lacks the conjugated double bond system of uracil. Absorption is primarily due to the amide/imide transitions (< 210 nm) and the nitrile group.

The "Phase Collapse" Phenomenon

Standard C18 columns rely on hydrophobic interactions. To retain a highly polar molecule like 5-cyanodihydrouracil, the mobile phase must be >95% aqueous. On standard C18 stationary phases, such high aqueous content causes the hydrophobic alkyl chains to "mat down" or self-associate, expelling the mobile phase from the pores. This leads to:

  • Loss of Retention: Analyte elutes in the void volume (

    
    ).
    
  • Hysteresis: Retention times shift unpredictably between runs.

  • Poor Peak Shape: Tailing factors > 2.0 due to secondary silanol interactions.

Comparative Methodology: Selecting the Right Mode

The following table compares the three primary approaches for analyzing polar pyrimidines.

FeatureMethod A: Standard C18 (The "Old" Way)Method B: HILIC (The "Academic" Way)Method C: C18-AQ (The Recommended Solution)
Stationary Phase C18 (Octadecylsilane)Silica / Amide / ZwitterionicPolar-Embedded / Hydrophilic Endcapped C18
Mobile Phase 98% Buffer / 2% MeOH90% ACN / 10% Buffer98% Buffer / 2% MeOH
Retention (

)
< 0.5 (Poor)> 5.0 (Excellent)2.0 - 4.0 (Optimal)
Peak Shape Tailing (Silanol effects)GoodExcellent (Symmetric)
Equilibration FastSlow (>20 column volumes)Fast
Robustness Low (Phase collapse risk)Medium (Sensitive to water content)High (Resistant to dewetting)
Sample Solvent Aqueous compatibleOrganic rich (precipitation risk)Aqueous compatible
Why Method C (C18-AQ) Wins

While HILIC offers massive retention, it requires samples to be dissolved in high-organic solvents, which is often incompatible with the aqueous synthesis streams of pyrimidines. C18-AQ columns incorporate a polar functional group (e.g., carbamate, amide) near the silica surface. This allows water to penetrate the pores even at 100% aqueous conditions, maintaining chain extension and consistent retention.

Recommended Experimental Protocol (C18-AQ)

This protocol is designed to be self-validating, ensuring separation of the main peak from key synthetic impurities (Urea, Cyanoacetic acid).

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., 250 x 4.6 mm, 5 µm). Examples: YMC-Pack ODS-AQ, Waters Atlantis T3, or Phenomenex Synergi Hydro-RP.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid).

    • Note: Low pH suppresses ionization of acidic impurities, improving their retention.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Isocratic Mode: 97% A / 3% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm .

    • Critical: Do not use 254 nm; the analyte has negligible absorbance there.

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Mobile Phase A (100%).

  • Concentration: 0.5 mg/mL (Main Analyte).

  • System Suitability Solution: Spike main analyte with 0.1% Urea and 0.1% Cyanoacetic acid.

Impurity Profile & Retention Logic
CompoundStructure NotePolarityEst.[2][3] Retention Time (min)
Urea Starting MaterialVery High2.5 (Void)
Cyanoacetic Acid Hydrolysis ProductHigh (Acidic)4.0
5-Cyanodihydrouracil Target Analyte Moderate-Polar 8.5
5-Carbamoyldihydrouracil Amide HydrolysisModerate10.2

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Origins

Understanding where impurities come from is vital for specificity testing.

SynthesisPath Urea Urea (Starting Material) Intermediate Ureido Intermediate Urea->Intermediate Condensation Cyanoacetate Ethyl Cyanoacetate (Starting Material) Cyanoacetate->Intermediate Product 2,4-Dioxohexahydropyrimidine- 5-carbonitrile (Target) Intermediate->Product Cyclization Impurity_Amide Impurity A: 5-Carbamoyl derivative (Hydrolysis) Product->Impurity_Amide Hydrolysis (pH > 9) Impurity_Acid Impurity B: 5-Carboxylic Acid (Hydrolysis) Impurity_Amide->Impurity_Acid Hydrolysis (Strong Acid/Base)

Caption: Synthetic pathway showing the origin of key impurities.[2] The method must resolve the Target from the Amide and Acid hydrolysis products.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the C18-AQ method over alternatives.

MethodDecision Start Start: Polar Analyte (LogP < 0) CheckSolubility Is Sample Soluble in >60% Organic? Start->CheckSolubility YesSol Yes CheckSolubility->YesSol NoSol No (Aqueous Only) CheckSolubility->NoSol HILIC HILIC Mode (Good Retention, Complex) YesSol->HILIC CheckC18 Standard C18 (High Aqueous Phase) NoSol->CheckC18 SelectAQ Select Polar-Embedded C18 (C18-AQ) NoSol->SelectAQ Direct Choice PhaseCollapse FAILURE: Phase Collapse / Dewetting CheckC18->PhaseCollapse PhaseCollapse->SelectAQ Switch Column Success SUCCESS: Stable Retention Symmetric Peaks SelectAQ->Success

Caption: Decision logic for selecting C18-AQ over Standard C18 or HILIC for polar analytes.

Experimental Validation Data (Simulated)

The following data illustrates the comparative advantage of the C18-AQ protocol.

Table 1: System Suitability Comparison
ParameterStandard C18 (5µm)C18-AQ (5µm)Acceptance Criteria
Retention Time (

)
2.8 min (Unretained)8.5 minN/A
Capacity Factor (

)
0.43.2

Tailing Factor (

)
2.41.1

Theoretical Plates (

)
1,5008,500

Resolution (

)
0.8 (vs. Urea)4.5 (vs. Urea)

Troubleshooting Guide
  • Problem: Baseline drift at 210 nm.

    • Cause: Phosphate buffer quality or temperature fluctuation.

    • Fix: Use HPLC-grade salts and ensure the column oven is stable at 25°C.

  • Problem: Split peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample is dissolved in the mobile phase (or 100% water), never in pure methanol.

References

  • PubChem. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles. Molbank 2021. Available at: [Link][2]

  • Bordwell, F.G. pKa Table - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparing reactivity of 2,4-Dioxohexahydropyrimidine-5-carbonitrile vs 5-cyanouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-cyanouracil (5-CU) and its saturated analog, 2,4-dioxohexahydropyrimidine-5-carbonitrile (5-cyano-5,6-dihydrouracil, 5-CDHU) .

For researchers in drug discovery, the distinction is critical: 5-CU is a planar, aromatic electrophile and a potent reversible inhibitor of Dihydropyrimidine Dehydrogenase (DPD), while 5-CDHU is a non-planar, metabolically labile intermediate prone to rapid hydrolytic ring opening. This guide details their electronic properties, reactivity profiles, and experimental handling to support lead optimization and metabolic stability studies.

Molecular Architecture & Electronic Properties

The fundamental difference lies in the saturation of the C5-C6 bond, which dictates the aromaticity, conformation, and acid-base behavior of the molecules.

Feature5-Cyanouracil (5-CU)5-Cyano-5,6-dihydrouracil (5-CDHU)
CAS Registry 4425-56-31425335-32-5 (Generic: 5-cyanodihydrouracil)
Hybridization (C5, C6)

(Planar, Conjugated)

(Tetrahedral, Puckered)
Aromaticity Heteroaromatic (6

electron system)
Non-aromatic
Primary Acidity N1-H / N3-H (

)*
C5-H (Activated

-proton)
UV Absorption

nm (Strong)
End absorption only (Weak/None >240 nm)
Stability Stable in acid/base; thermally stableLabile in base (Ring Opening)

*Note: 5-CU is significantly more acidic than Uracil (


 9.5) and 5-Fluorouracil (

7.[1]9) due to the strong electron-withdrawing nitrile group.
Structural Visualization

The following diagram contrasts the resonance stabilization of 5-CU with the conformational flexibility and ring-opening pathway of 5-CDHU.

G cluster_0 5-Cyanouracil (Aromatic) cluster_1 5-Cyano-5,6-dihydrouracil (Saturated) CU_Struc Planar Structure (sp2 C5-C6) CU_Anion Stable Anion (Delocalized Charge) CU_Struc->CU_Anion -H+ (pKa ~7.0) CDHU_Struc Puckered Ring (sp3 C5-C6) CU_Struc->CDHU_Struc DPD Reduction (NADPH + H+) Open_Ring Beta-Ureido Nitrile (Linear Carbamate) CDHU_Struc->Open_Ring Hydrolysis (OH-) Fast, Irreversible caption Figure 1: Structural stability and metabolic interconversion. 5-CU retains ring integrity via resonance, while 5-CDHU undergoes rapid hydrolytic ring opening in aqueous base.

Reactivity Profiles

A. Electrophilicity & Michael Addition (5-CU)

5-Cyanouracil acts as a Michael acceptor. The nitrile group at C5 withdraws electron density from the C6 position, making it highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues in enzymes).

  • Mechanism: Nucleophilic attack at C6

    
     Enolate intermediate 
    
    
    
    Protonation.
  • Implication: This mechanism underlies the covalent inhibition of certain enzymes and protein conjugation.

B. Hydrolytic Instability (5-CDHU)

2,4-Dioxohexahydropyrimidine-5-carbonitrile lacks the aromatic stabilization of the pyrimidine ring.

  • Mechanism: Hydroxide attacks the C4 carbonyl carbon (or C2), leading to C-N bond cleavage.

  • Kinetics: Hydrolysis is base-catalyzed and occurs orders of magnitude faster than for 5-CU.

  • Product: The ring opens to form

    
    -carbamoyl-4-cyano-beta-alanine (a beta-ureido nitrile), which eventually degrades to beta-alanine derivatives, ammonia, and CO2.
    
C. Redox Interconversion (DPD Pathway)

The transformation between these two species is central to pyrimidine catabolism.

  • Enzyme: Dihydropyrimidine Dehydrogenase (DPD, EC 1.3.1.2).

  • Reaction: 5-CU + NADPH +

    
    
    
    
    
    5-CDHU +
    
    
    .
  • Inhibition: 5-CU acts as a substrate-inhibitor.[2][3][4] It competes with natural substrates (Uracil/Thymine) and, upon reduction to 5-CDHU, can "jam" the catabolic pathway if the subsequent hydrolysis is slow or if 5-CU binds tightly to the reduced enzyme state.

Experimental Protocols

Experiment 1: Synthesis of 5-Cyanouracil (Rosenmund-von Braun type)

This protocol utilizes copper(I) cyanide to displace iodide, a standard method for introducing nitriles on heteroaromatics.

Reagents: 5-Iodouracil, CuCN, Pyridine (or DMF). Safety: Work in a fume hood; cyanide salts are lethal.

  • Dissolution: Suspend 5-iodouracil (10 mmol) in dry pyridine (20 mL).

  • Addition: Add CuCN (15 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) under inert atmosphere (
    
    
    
    ) for 24 hours. The solution typically turns dark.
  • Quench: Cool to RT. Pour into a solution of

    
     (aq) to complex excess cyanide and decompose copper complexes.
    
  • Isolation: Filter the solid. Acidify the filtrate with HCl to precipitate the crude 5-cyanouracil.

  • Purification: Recrystallize from water/ethanol.

  • Validation: Check UV absorbance (

    
     nm at pH 7).
    
Experiment 2: Comparative Hydrolysis Assay

Objective: Quantify the stability difference between the aromatic and saturated forms.

Materials:

  • Compound A: 5-Cyanouracil (100 µM stock in DMSO).

  • Compound B: 5-Cyano-5,6-dihydrouracil (100 µM stock in DMSO - Prepare fresh).

  • Buffer: 0.1 M Phosphate buffer (pH 7.4) and 0.1 M Borate buffer (pH 10.0).

Protocol:

  • Preparation: Dilute stocks to 50 µM in the respective buffers.

  • Monitoring (5-CU): Measure UV absorbance at 278 nm over 24 hours.

    • Expected Result:

      
       change in signal (Stable).
      
  • Monitoring (5-CDHU): Since 5-CDHU lacks strong UV absorbance, monitor the appearance of the ring-opened product (ureido group) using HPLC or a colorimetric urea assay (e.g., PDAB reagent). Alternatively, monitor the disappearance of the C5-H proton signal via NMR if concentration permits.

    • Expected Result: Rapid degradation at pH 10 (

      
       min); moderate degradation at pH 7.4.
      
Experiment 3: DPD Inhibition Assay

Objective: Assess 5-CU as a metabolic modulator.

  • System: Rat liver cytosolic extract or recombinant human DPD.

  • Substrate:

    
    Uracil (20 µM).
    
  • Cofactor: NADPH (100 µM).

  • Inhibitor: 5-Cyanouracil (0, 1, 10, 100 µM).

  • Reaction: Incubate at

    
     for 20 mins.
    
  • Analysis: Separate Uracil from Dihydrouracil using radio-HPLC or TLC.

  • Data: Plot % conversion vs. [Inhibitor] to determine

    
    .
    

Drug Development Implications[5]

The reactivity difference dictates the utility of these compounds in oncology:

  • 5-Cyanouracil as a DPD Modulator:

    • High DPD activity in the liver rapidly degrades fluoropyrimidines (like 5-FU), reducing their half-life.

    • 5-CU acts as a competitive inhibitor/alternative substrate. By occupying DPD, it preserves plasma concentrations of 5-FU, potentially enhancing therapeutic efficacy (similar to the mechanism of Eniluracil).

  • Metabolic Toxicity Risks:

    • The reduction product, 5-CDHU , is a "dead-end" metabolite if it does not efficiently undergo ring opening by Dihydropyrimidinase (DHP).

    • However, if it hydrolyzes spontaneously, it releases cyano-functionalized beta-amino acids. The toxicity of these downstream nitrile metabolites must be evaluated during ADME profiling.

Pathway Diagram: Metabolic Fate

DPD_Pathway FU 5-Fluorouracil (Drug) DPD DPD Enzyme (Rate Limiting) FU->DPD Substrate CU 5-Cyanouracil (Modulator) CU->DPD Inhibitor / Substrate DHFU Dihydro-5-FU DPD->DHFU Reduction CDHU 5-Cyano-dihydrouracil (2,4-Dioxohexahydropyrimidine-5-CN) DPD->CDHU Reduction Metabolites Beta-Alanine Analogs (Catabolites) DHFU->Metabolites Hydrolysis (DHP) CDHU->Metabolites Hydrolysis (Spontaneous/DHP) caption Figure 2: Competition at the DPD active site. 5-CU competes with 5-FU, sparing the drug from degradation.

References

  • Dorsett, M. T., Morse, P. A., & Gentry, G. A. (1969).[2][5] Inhibition of Rat Dihydropyrimidine Dehydrogenase by 5-Cyanouracil in Vitro.[2][3][4] Cancer Research, 29(1), 79–82.[2][5] Link

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide.[6] Nucleic Acids Research, 2(5), 683–690. Link

  • House, C. H., & Miller, S. L. (1996).[7] Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320.[7] Link

  • Wielinska, J., Nowacki, A., & Liberek, B. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3683. (Provides comparative pKa context for 5-substituted uracils). Link

  • PubChem Compound Summary. (2025). 5-Cyanouracil (CID 20469). National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The structural integrity and purity of a compound like 2,4-Dioxohexahydropyrimidine-5-carbonitrile, a molecule of interest in medicinal chemistry, underpins the reliability of all subsequent biological and pharmacological evaluations. Elemental analysis serves as a fundamental and indispensable tool in this characterization process, providing a quantitative measure of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

This guide offers an in-depth comparison of elemental analysis benchmarks for 2,4-Dioxohexahydropyrimidine-5-carbonitrile. It is designed to move beyond a simple recitation of methods, instead providing a narrative grounded in practical expertise and scientific rigor. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Theoretical Benchmark: Elemental Composition of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

The first step in any elemental analysis is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. For 2,4-Dioxohexahydropyrimidine-5-carbonitrile, the molecular formula is C₅H₅N₃O₂. The calculated elemental percentages are as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011560.05546.51
Hydrogen (H)1.00855.0403.90
Nitrogen (N)14.007342.02132.56
Oxygen (O)15.999231.99824.79
Total 139.114 100.00

These theoretical values serve as the "gold standard" against which all experimental results are compared. A close agreement between the experimentally determined and calculated values is a strong indicator of sample purity and correct structural identification.

Comparative Analysis of Elemental Analysis Techniques

While several techniques exist for elemental analysis, they are not all equally suited for the analysis of organic compounds like 2,4-Dioxohexahydropyrimidine-5-carbonitrile. The choice of method is dictated by the elements of interest, the required precision, and the nature of the sample matrix.

TechniquePrincipleAnalytesProsConsBest For
Combustion Analysis (CHN/CHNS) The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[1]C, H, N, S, OHigh precision and accuracy for organic compounds.[2] Cost-effective and rapid.[2]Destructive to the sample. Not suitable for trace element analysis.[3]Determining the bulk elemental composition of pure organic compounds.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) The sample is introduced into an argon plasma, which excites the atoms. The emitted light is then measured to determine elemental concentrations.[3]Most elements, primarily metals and some non-metals.High sensitivity (ppm to ppb levels).[3] Capable of multi-element analysis.Not suitable for C, H, N, O analysis in organic matrices. Requires sample digestion, which can be complex.Trace metal impurity analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Similar to ICP-OES, but uses a mass spectrometer to detect the ions produced in the plasma.Most elements.Extremely high sensitivity (ppb to ppt levels).[3] Isotopic analysis is possible.Higher cost and complexity compared to ICP-OES. Not ideal for bulk organic elemental analysis.Ultra-trace elemental and isotopic analysis.
X-ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the elements to emit characteristic secondary X-rays, which are then detected.Most elements heavier than sodium.Non-destructive.[3] Minimal sample preparation.Lower sensitivity compared to ICP methods. Not suitable for light elements like C, H, N, O.Rapid screening and analysis of inorganic materials.

For the purpose of verifying the elemental composition of a synthesized organic molecule like 2,4-Dioxohexahydropyrimidine-5-carbonitrile, combustion analysis is the industry standard and the most appropriate technique.

The Workflow of Combustion-Based Elemental Analysis

The following diagram illustrates the typical workflow for the CHN analysis of an organic compound.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Drying of Sample s2 Homogenization (Grinding) s1->s2 s3 Weighing (1-3 mg) s2->s3 a1 Sample Encapsulation (Tin or Silver Capsule) s3->a1 a2 Introduction into Combustion Furnace (~1000 °C, O₂ Atmosphere) a1->a2 a3 Reduction of Nitrogen Oxides (to N₂) a2->a3 a4 Separation of Gases (GC Column) a3->a4 a5 Detection (TCD) a4->a5 d1 Integration of Detector Signal a5->d1 d2 Calculation of Elemental Percentages d1->d2 d3 Comparison with Theoretical Values d2->d3

Caption: Workflow for CHN Elemental Analysis.

Experimental Protocol: CHN Analysis of 2,4-Dioxohexahydropyrimidine-5-carbonitrile

This protocol is based on the principles of the Pregl-Dumas method, utilizing a modern CHN elemental analyzer.[2]

1. Sample Preparation:

  • Purity is paramount: The sample must be purified, typically by recrystallization or chromatography, to remove any residual solvents or starting materials. The presence of impurities will significantly affect the accuracy of the results.[4]

  • Drying: The purified sample should be thoroughly dried under a high vacuum for several hours to remove any traces of water or organic solvents.

  • Homogenization: If the sample is crystalline, it should be ground into a fine, homogenous powder to ensure that the small portion taken for analysis is representative of the entire batch.

  • Weighing: Accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule using a microbalance. The exact weight should be recorded to at least four decimal places.

2. Instrument Setup and Calibration:

  • Instrument: A modern CHN elemental analyzer, such as a PerkinElmer 2400 Series II CHN Analyzer or similar, should be used.[5]

  • Combustion and Reduction Furnace Temperatures: Set the combustion furnace to approximately 950-1000°C and the reduction furnace to 600-700°C.

  • Gas Flow Rates: Optimize the flow rates of the carrier gas (typically helium) and oxygen according to the manufacturer's recommendations.

  • Calibration: Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as acetanilide or sulfanilamide. The calibration should be performed daily before running any samples.

3. Sample Analysis:

  • Blank Run: Before analyzing the samples, run an empty tin capsule as a blank to ensure that the system is clean and free from contaminants.

  • Sample Introduction: Place the encapsulated sample into the autosampler of the elemental analyzer.

  • Combustion and Analysis: The instrument will automatically drop the sample into the combustion furnace. The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert any nitrogen oxides to N₂. The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[1]

  • Replicates: Analyze each sample in duplicate or triplicate to ensure the reproducibility of the results.

4. Data Analysis and Interpretation:

  • The instrument software will calculate the percentage of C, H, and N in the sample based on the detector response and the sample weight.

  • Compare the experimental results with the calculated theoretical values. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[4]

Benchmarking and Expected Results

For a pure sample of 2,4-Dioxohexahydropyrimidine-5-carbonitrile, the expected results from a properly calibrated CHN analyzer should be very close to the theoretical values. As a point of reference, the elemental analysis of similar dihydrouracil derivatives has been reported with found values typically within 0.2-0.3% of the calculated values.[6]

ElementTheoretical (%)Expected Experimental Range (%)
Carbon (C)46.5146.11 - 46.91
Hydrogen (H)3.903.50 - 4.30
Nitrogen (N)32.5632.16 - 32.96

Expertise from the Field: Navigating the Challenges

While elemental analysis is a robust technique, certain classes of compounds present unique challenges. Heterocyclic nitrogen compounds, such as pyrimidines, can be difficult to combust completely, potentially leading to inaccurate nitrogen values.[7]

Troubleshooting Common Issues:

troubleshooting_elemental_analysis cluster_solutions Potential Solutions issue1 Low Nitrogen Values Incomplete Combustion Formation of Nitrogen Oxides sol1a Increase Combustion Temperature issue1->sol1a sol1b Optimize Oxygen Flow issue1->sol1b sol1c Use a Combustion Catalyst (e.g., V₂O₅) issue1->sol1c issue2 Inconsistent Results Sample Inhomogeneity Instrument Drift sol2a Thoroughly Grind and Mix Sample issue2->sol2a sol2b Recalibrate Instrument More Frequently issue2->sol2b issue3 All Values Low Weighing Error Presence of Inorganic Impurities sol3a Verify Microbalance Calibration issue3->sol3a sol3b Purify Sample Further issue3->sol3b

Caption: Troubleshooting Common Elemental Analysis Issues.

Expert Insights:

  • For nitrogen-rich heterocyclic compounds, ensuring complete combustion is critical. The use of a combustion catalyst, such as vanadium pentoxide (V₂O₅), added directly to the sample capsule can facilitate complete oxidation.

  • The presence of certain functional groups, such as nitro groups, can sometimes lead to the formation of stable nitrogen oxides, resulting in low nitrogen readings. Optimizing the reduction furnace conditions and ensuring the reducing agent (typically copper) is fresh can mitigate this issue.[7]

  • Always correlate your elemental analysis data with other analytical techniques, such as NMR and mass spectrometry. Discrepancies between these methods can often provide clues to the presence of impurities or structural misassignments.

Conclusion

Elemental analysis, specifically combustion analysis, remains a cornerstone technique for the characterization of organic compounds in drug discovery and development. For 2,4-Dioxohexahydropyrimidine-5-carbonitrile, a successful analysis hinges on meticulous sample preparation, proper instrument calibration, and a thorough understanding of the potential challenges associated with this class of molecules. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can obtain reliable and accurate elemental composition data, thereby ensuring the integrity of their scientific endeavors.

References

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. PMC. (2022, May 4). [Link]

  • Teledyne Leeman Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. [Link]

  • ResearchGate. Comparison of the CHNS analysis results with those determined by other analytical instruments. [Link]

  • American Laboratory. (2015, February 17). Total Nitrogen in Water by High-Temperature Catalytic Combustion and Chemiluminescence Detection. [Link]

  • ResearchGate. (2016, January 12). Determination of nitrogen in organic compounds and biological samples by gas chromatography after prior degradation into molecular nitrogen with use of solid oxidants. [Link]

  • Food Safety and Inspection Service. Protein Determination by Combustion. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2025, October 14). [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • UC Davis Analytical Lab. Total Nitrogen and Carbon - Combustion Method. [Link]

  • American Elements. 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. [Link]

  • STAR Protocols. (2022, November 17). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxohexahydropyrimidine-5-carbonitrile
Reactant of Route 2
2,4-Dioxohexahydropyrimidine-5-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.